6,8-Dibromoimidazo[1,2-A]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,8-dibromoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNQBHMDTPKBDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632698 | |
| Record name | 6,8-Dibromoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202450-63-2 | |
| Record name | 6,8-Dibromoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 6,8-Dibromoimidazo[1,2-a]pyridine: Physicochemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of 6,8-Dibromoimidazo[1,2-a]pyridine. This heterocyclic compound serves as a crucial building block in the development of pharmacologically active molecules, particularly in the realm of kinase inhibitors.
Core Physicochemical Properties
Quantitative data for this compound is summarized in the tables below. It is important to note that while extensive data for the isomeric 6,8-Dibromoimidazo[1,2-a]pyrazine is available, specific experimental values for the pyridine analog are less commonly reported and often found within supplementary materials of broader synthetic studies.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄Br₂N₂ | - |
| Molecular Weight | 275.93 g/mol | - |
| Appearance | Off-white to pale yellow solid | [1] (by analogy) |
| Melting Point | Not explicitly reported; related compounds melt in the 70-170 °C range | [2] |
Table 2: Spectroscopic Data
| Spectrum Type | Data |
| ¹H NMR | Spectral data is not readily available in public databases. Expected signals would include aromatic protons on the pyridine and imidazole rings, with chemical shifts influenced by the bromine substituents. |
| ¹³C NMR | Spectral data is not readily available in public databases. |
| Mass Spectrometry (MS) | Expected m/z for [M+H]⁺: ~275.9, with a characteristic isotopic pattern for two bromine atoms. |
| Infrared (IR) | Characteristic peaks for aromatic C-H and C=N stretching are expected. |
Note: The lack of readily available, specific spectral data highlights the compound's primary role as a synthetic intermediate rather than a final product in most published research. Researchers synthesizing this compound would typically characterize it and use it in subsequent steps.
Synthesis and Experimental Protocols
The primary route to this compound involves the cyclization of a corresponding 2-aminopyridine derivative.
General Synthesis Workflow
The synthesis of 6,8-disubstituted imidazo[1,2-a]pyridines typically starts from a commercially available 2-aminopyridine, which undergoes bromination followed by cyclization.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of similar imidazo[1,2-a]pyridine derivatives.
Step 1: Bromination of 2-Aminopyridine
-
To a solution of 2-aminopyridine in a suitable solvent (e.g., acetic acid or a halogenated solvent), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (typically 0 °C to room temperature).
-
The reaction mixture is stirred for a specified time until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) and neutralized.
-
The product, 2-amino-3,5-dibromopyridine, is extracted with an organic solvent, dried, and purified by column chromatography or recrystallization.
Step 2: Cyclization to form this compound
-
A mixture of 2-amino-3,5-dibromopyridine and an aqueous solution of chloroacetaldehyde (or a protected equivalent) in a suitable solvent (e.g., ethanol or dioxane) is heated to reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.
-
The residue is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.
Utility in Drug Discovery: A Scaffold for Kinase Inhibitors
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its di-bromo substitution at positions 6 and 8 provides two reactive handles for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.
Application in the Synthesis of CDK2 Inhibitors
Recent studies have demonstrated the use of this compound in the development of potent and selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors.[1] CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy.
The synthetic strategy involves the sequential or differential functionalization of the bromine atoms at the C6 and C8 positions using Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of diverse aryl and heteroaryl moieties, enabling the exploration of the chemical space around the imidazo[1,2-a]pyridine core to optimize potency and selectivity.
References
An In-depth Technical Guide on 6,8-Dibromoimidazo[1,2-A]pyridine: Synthesis, NMR, and Mass Spectrometry Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and analytical characterization of 6,8-dibromoimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a probable synthetic route, based on established chemical principles for analogous compounds, and presents predicted and comparative Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to aid in its identification and characterization.
Synthesis of this compound
Proposed Synthetic Pathway:
The reaction is anticipated to proceed via an initial N-alkylation of the pyridine ring nitrogen of 2-amino-3,5-dibromopyridine, followed by an intramolecular cyclization involving the exocyclic amino group to form the fused imidazole ring.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical):
A detailed experimental protocol for the synthesis of this compound would likely follow these general steps:
-
Reaction Setup: To a solution of 2-amino-3,5-dibromopyridine in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture with water), an equimolar or slight excess of chloroacetaldehyde (often as an aqueous solution) would be added.
-
Reaction Conditions: The reaction mixture would be heated, likely to reflux, for a period of several hours to ensure complete reaction. The progress of the reaction would be monitored by a suitable technique such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture would be cooled to room temperature. The pH would be adjusted to neutral or slightly basic using a base like sodium bicarbonate or sodium hydroxide to neutralize any acid formed and to precipitate the product if it is a solid.
-
Extraction and Purification: The product would then be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers would be washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent removed under reduced pressure. The crude product would then be purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Spectroscopic and Spectrometric Data
Due to the absence of experimentally acquired spectra for this compound in the available literature, the following tables present predicted and comparative data based on the analysis of closely related structures.
NMR Spectroscopy Data
The expected ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on the known spectral data of other substituted imidazo[1,2-a]pyridines and the expected electronic effects of the bromine substituents.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.5 - 7.8 | d | ~1.0 - 2.0 |
| H-3 | 7.2 - 7.5 | d | ~1.0 - 2.0 |
| H-5 | 8.0 - 8.3 | d | ~1.5 - 2.5 |
| H-7 | 7.6 - 7.9 | d | ~1.5 - 2.5 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 110 - 115 |
| C-3 | 115 - 120 |
| C-5 | 125 - 130 |
| C-6 | 110 - 115 |
| C-7 | 120 - 125 |
| C-8 | 105 - 110 |
| C-8a | 140 - 145 |
Mass Spectrometry Data
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Relative Intensity (%) | Notes |
| [M]⁺ | 275 | ~50 | Containing ²Br and ⁷⁹Br |
| [M+2]⁺ | 277 | ~100 | Containing two ⁷⁹Br or two ⁸¹Br |
| [M+4]⁺ | 279 | ~50 | Containing two ⁸¹Br |
| [M-Br]⁺ | 196/198 | Variable | Loss of one bromine atom |
| [M-HBr]⁺ | 195/197 | Variable | Loss of HBr |
Experimental and Analytical Workflow
The general workflow for the synthesis and characterization of this compound is outlined below.
Figure 2: General workflow for the synthesis and analysis of this compound.
This technical guide serves as a foundational resource for researchers interested in this compound. While direct experimental data is currently limited, the provided information, based on sound chemical principles and comparative analysis, offers a strong starting point for its synthesis and characterization. Further experimental work is encouraged to validate and expand upon the data presented herein.
Crystal Structure of 6,8-Dibromoimidazo[1,2-A]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 6,8-dibromoimidazo[1,2-a]pyridine derivatives. This class of compounds is of significant interest in medicinal chemistry due to the versatile biological activities of the imidazo[1,2-a]pyridine scaffold, including its role as a "drug prejudice" scaffold in the development of therapeutic agents.[1] This document summarizes key crystallographic data, details experimental protocols for synthesis and structure determination, and visualizes relevant biochemical pathways and experimental workflows.
Introduction to Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridines are fused heterocyclic systems that have garnered substantial attention in pharmaceutical research. Their rigid, planar structure and ability to be functionalized at various positions make them attractive scaffolds for targeting a range of biological entities. The introduction of bromine atoms at the 6 and 8 positions can significantly influence the physicochemical properties and biological activity of these molecules, often enhancing their potency and selectivity as enzyme inhibitors or receptor modulators. Understanding the precise three-dimensional arrangement of atoms within these derivatives through single-crystal X-ray diffraction is paramount for structure-based drug design and the development of structure-activity relationships (SAR).
Synthesis and Crystallization
The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic route is outlined below.
General Synthetic Protocol
A common method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone. For 6,8-dibromo derivatives, a suitably substituted 2-aminopyridine is the key starting material.
Synthesis of 6-bromo-imidazo[1,2-a]pyridin-8-amine:
A general procedure for the synthesis of 6-bromoimidazo[1,2-a]pyridin-8-amine involves the reaction of 2,3-diamino-5-bromopyridine with bromoacetaldehyde diethyl acetal.[2]
-
Concentrated hydrochloric acid is added to a solution of bromoacetaldehyde diethyl acetal in a dioxane/water mixture at room temperature.[2]
-
The mixture is refluxed for 30 minutes.[2]
-
After cooling to room temperature, sodium bicarbonate is carefully added, followed by the dropwise addition of 2,3-diamino-5-bromopyridine in a dioxane/water mixture.[2]
-
The resulting mixture is stirred under reflux for 14 hours.[2]
-
After cooling, the mixture is diluted with 1 M sodium hydroxide solution and extracted with dichloromethane.[2]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[2]
Crystallization
Single crystals suitable for X-ray diffraction are typically grown using slow evaporation, vapor diffusion, or cooling crystallization methods. The choice of solvent is critical and is often determined empirically. Common solvents include ethanol, methanol, acetonitrile, and mixtures thereof.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule.
Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Crystallographic Data of Selected Derivatives
The following tables summarize the crystallographic data for two representative imidazo[1,2-a]pyridine derivatives.
Table 1: Crystal Data and Structure Refinement for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine and 6-Bromo-imidazo[1,2-a]pyridin-8-amine.
| Parameter | 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | 6-Bromo-imidazo[1,2-a]pyridin-8-amine[3] |
| Empirical Formula | C₁₃H₈Br₂N₂ | C₇H₆BrN₃ |
| Formula Weight | 368.03 | 212.05 |
| Temperature (K) | Not Specified | Not Specified |
| Wavelength (Å) | Not Specified | Not Specified |
| Crystal System | Not Specified | Not Specified |
| Space Group | Not Specified | Not Specified |
| Unit Cell Dimensions | ||
| a (Å) | Not Specified | Not Specified |
| b (Å) | Not Specified | Not Specified |
| c (Å) | Not Specified | Not Specified |
| α (°) | Not Specified | Not Specified |
| β (°) | Not Specified | Not Specified |
| γ (°) | Not Specified | Not Specified |
| Volume (ų) | Not Specified | Not Specified |
| Z | Not Specified | 3 |
| Data Collection | ||
| Theta range for data collection (°) | Not Specified | Not Specified |
| Reflections collected | Not Specified | Not Specified |
| Independent reflections | Not Specified | Not Specified |
| Refinement | ||
| R-int | Not Specified | Not Specified |
| Final R indices [I>2sigma(I)] | Not Specified | Not Specified |
| R indices (all data) | Not Specified | Not Specified |
| Goodness-of-fit on F² | Not Specified | Not Specified |
Note: Detailed unit cell parameters and refinement statistics for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine were not available in the main text of the publication.
Table 2: Selected Bond Lengths and Angles for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine.
| Bond | Length (Å) | Angle | Angle (°) |
| Br1-C4' | --- | C3-N2-C8a | --- |
| Br2-C6 | --- | C5-C6-C7 | --- |
| N1-C8a | --- | C6-C7-C8 | --- |
| N1-C2 | --- | C7-C8-N1 | --- |
| N2-C3 | --- | C2-N1-C8a | --- |
| C2-C3 | --- | N1-C2-C1' | --- |
Note: Specific bond lengths and angles were not provided in a tabular format in the source document.
The molecular structure of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine is reported to be planar, with a very small dihedral angle between the phenyl and imidazo[1,2-a]pyridine rings. The crystal packing is stabilized by weak intermolecular interactions, including C—H···π and slipped π–π stacking interactions.
For 6-bromo-imidazo[1,2-a]pyridin-8-amine, the asymmetric unit contains three independent molecules.[3] The molecules are approximately planar, and the crystal structure is characterized by N—H···N hydrogen bonds that link adjacent molecules.[3]
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and structural characterization of this compound derivatives.
Caption: Experimental workflow from synthesis to structural analysis.
Potential Signaling Pathway: PI3K/Akt
Some imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. While the specific activity of 6,8-dibromo derivatives against this pathway requires further investigation, the following diagram illustrates the canonical PI3K/Akt pathway, a potential target for this class of compounds.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Conclusion
The crystal structure analysis of this compound derivatives provides invaluable insights into their molecular geometry and intermolecular interactions. This information is fundamental for understanding their biological activity and for the rational design of new, more potent, and selective therapeutic agents. The data presented in this guide, including synthetic protocols, crystallographic parameters, and visualizations of relevant biological pathways, serve as a comprehensive resource for researchers in the field of drug discovery and development. Further studies to expand the library of crystallographically characterized this compound derivatives will be crucial for developing a more complete understanding of their structure-activity relationships.
References
An In-depth Technical Guide on the Solubility and Stability of 6,8-Dibromoimidazo[1,2-A]pyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the solubility and stability of 6,8-Dibromoimidazo[1,2-A]pyridine is limited in publicly available literature. This guide provides a comprehensive overview based on the general physicochemical properties of the imidazo[1,2-a]pyridine scaffold, bromo-substituted heterocyclic compounds, and standard pharmaceutical testing protocols. The presented quantitative data are estimations and should be confirmed by experimental analysis.
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The scaffold is present in several commercially available drugs. The 6,8-dibromo substituted analog, this compound, is a key intermediate in the synthesis of various biologically active molecules. Understanding its solubility and stability is crucial for its application in drug discovery and development, including formulation, storage, and biological testing.
Physicochemical Properties
The physicochemical properties of this compound are influenced by the presence of the aromatic bicyclic core and the two bromine substituents.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₇H₄Br₂N₂ | Based on chemical structure |
| Molecular Weight | 275.93 g/mol | Based on chemical structure |
| Appearance | Expected to be a solid at room temperature. | General property of similar small organic molecules. |
| Melting Point | Expected to be relatively high due to the planar aromatic structure and halogen bonding potential. | General trend for crystalline solids. |
| pKa | The imidazo[1,2-a]pyridine core is weakly basic. The bromine substituents are electron-withdrawing and are expected to decrease the basicity of the nitrogen atoms. | Inductive effect of halogens. |
| LogP | The dibromo substitution significantly increases the lipophilicity compared to the parent imidazo[1,2-a]pyridine. A higher LogP value is predicted, suggesting poor aqueous solubility. | Contribution of bromine atoms to lipophilicity. |
Solubility Profile
The solubility of a compound is a critical parameter that affects its absorption, distribution, metabolism, and excretion (ADME) properties. Based on its structure, this compound is expected to be a poorly water-soluble compound.
Predicted Solubility
| Solvent | Predicted Solubility | Rationale |
| Water | Very low | High lipophilicity due to the dibromo substitution and aromatic core. |
| Aqueous Buffers (pH 1-8) | Low, with slightly increased solubility at lower pH due to protonation of the basic nitrogen atoms. | The compound is a weak base. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Good | These solvents can effectively solvate the polarizable aromatic system. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Good | Good solvents for many organic compounds. |
| Alcohols (e.g., Ethanol, Methanol) | Moderate | Can act as both hydrogen bond donors and acceptors. |
| Non-polar Solvents (e.g., Hexane, Toluene) | Low to moderate | The polarity of the imidazo[1,2-a]pyridine core limits solubility in highly non-polar solvents. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Separate the undissolved solid from the solution by centrifugation or filtration. Ensure no solid particles are carried over into the supernatant/filtrate.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
-
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile
The chemical stability of a drug candidate is a critical factor for its development, as it affects its shelf-life, formulation, and safety. Stability studies are conducted under various stress conditions to identify potential degradation pathways and products.
Predicted Stability
| Condition | Predicted Stability | Rationale |
| Acidic (low pH) | Potentially susceptible to degradation over extended periods, especially at elevated temperatures. | The imidazo[1,2-a]pyridine ring can be susceptible to acid-catalyzed hydrolysis. |
| Basic (high pH) | Generally expected to be more stable than in acidic conditions. | The electron-withdrawing nature of the bromine atoms may offer some protection against nucleophilic attack. |
| Oxidative | May be susceptible to oxidation, particularly at the electron-rich imidazole ring. | Heterocyclic compounds can be prone to oxidation. |
| Photostability | The aromatic system can absorb UV light, potentially leading to photodegradation. The carbon-bromine bonds can also be susceptible to photolytic cleavage. | Aromatic compounds are often photosensitive. |
| Thermal | Expected to be relatively stable at ambient temperatures. Degradation may occur at elevated temperatures. | General property of organic molecules. |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat a solution of the compound with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80 °C).
-
Basic Hydrolysis: Treat a solution of the compound with a base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.
-
Photodegradation: Expose a solid sample and a solution of the compound to UV and visible light according to ICH guidelines.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80-100 °C).
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for analysis.
-
-
Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Use mass spectrometry (LC-MS) to identify the structure of the degradation products.
-
-
Evaluation:
-
Determine the percentage of degradation and identify the major degradation products and pathways.
-
Caption: Workflow for a Forced Degradation Study.
Biological Context: Potential Signaling Pathway Involvement
Imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of various protein kinases involved in cancer signaling pathways. One of the key pathways often targeted is the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
Caption: Simplified PI3K/AKT/mTOR Signaling Pathway.
Conclusion
Spectroscopic Analysis of Brominated Imidazopyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectroscopic techniques used in the characterization of brominated imidazopyridines. Imidazopyridine scaffolds are crucial in medicinal chemistry, and their brominated derivatives are pivotal intermediates and active agents in drug discovery and development.[1] A thorough spectroscopic analysis is essential for unequivocal structure elucidation, purity assessment, and understanding their chemical properties. This document details the experimental protocols and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy as applied to this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For brominated imidazopyridines, ¹H and ¹³C NMR provide precise information on the substitution pattern and electronic environment of the heterocyclic and aromatic rings.
Experimental Protocols
Sample Preparation:
-
Dissolve 5-10 mg of the brominated imidazopyridine sample in approximately 0.5-0.7 mL of a deuterated solvent.
-
Commonly used solvents include Dimethyl Sulfoxide-d₆ (DMSO-d₆) and Chloroform-d (CDCl₃), chosen based on sample solubility.[2][3]
-
Transfer the solution to a standard 5 mm NMR tube.
Instrumentation and Acquisition:
-
NMR spectra are typically recorded on spectrometers operating at frequencies of 300 MHz, 400 MHz, or 500 MHz for ¹H nuclei.[2][3][4]
-
¹H NMR: A standard single-pulse experiment is generally sufficient. Key parameters include a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.[5]
-
¹³C NMR: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) is standard (e.g., 'zgpg30' on Bruker instruments).[5] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are often required.[5]
-
All chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically Tetramethylsilane (TMS).[4]
Data Interpretation and Representative Data
The chemical shifts of protons on the imidazopyridine core are influenced by the position of the bromine atom and other substituents. Protons on the pyridine ring typically appear in the range of δ 7.0-9.0 ppm, while the proton on the imidazole ring is often a singlet around δ 8.5 ppm.[2]
Table 1: ¹H NMR Spectroscopic Data for Selected Brominated Imidazopyridines
| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |
|---|---|---|---|
| N´-(4-bromobenzylidene)imidazo[1,2-a]pyridine-2-carbohydrazide | DMSO-d₆ | 12.03 (s, 1H, CONH), 8.62 (d, J=6.0, 1H, imidazopyridine-H), 8.59 (s, 1H, N=CH), 8.56 (s, 1H, imidazopyridine-H), 7.65 (m, 5H, imidazopyridine-H and Ar-H), 7.40 (m, 1H, imidazopyridine-H-7), 7.03 (t, J=6.0, 1H, imidazopyridine-H) | [2] |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | DMSO-d₆ | 13.76 (s, 1H, N-H), 8.42–7.57 (m, 7H, 2Hpyr + 5Harom) |[3] |
Table 2: ¹³C NMR Spectroscopic Data for a Brominated Imidazopyridine Derivative
| Compound | Solvent | ¹³C Chemical Shifts (δ, ppm) | Reference |
|---|
| N´-(4-bromobenzylidene)imidazo[1,2-a]pyridine-2-carbohydrazide | DMSO-d₆ | 159.11 (CONH), 147.18, 144.42, 138.80, 134.24, 132.47, 132.31, 130.67, 129.37, 128.22, 127.21, 123.64, 117.73, 116.46, 113.90 |[2] |
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For brominated compounds, MS is particularly diagnostic due to the characteristic isotopic pattern of bromine.
Experimental Protocols
Instrumentation:
-
Mass spectra can be recorded on various types of spectrometers, such as Quadrupole or Time-of-Flight (TOF) analyzers.[2][6]
-
Common ionization techniques include Electron Impact (EI) and Electrospray Ionization (ESI).[2][7]
-
For EI, a standard ionization voltage is 70 eV.[2] ESI is a softer ionization technique often used for more fragile molecules and is well-suited for identifying the protonated molecule [M+H]⁺.[8]
Sample Introduction:
-
Samples can be introduced directly, via a solid probe, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Data Interpretation and Key Characteristics
A hallmark of a mass spectrum for a monobrominated compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2⁺).[9][10] This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[10]
Fragmentation patterns provide structural information. Common fragmentation pathways for imidazo[1,2-a]pyridines include the homolytic cleavage of C-O or C-N bonds and the elimination of radicals or small molecules like CO.[7] The loss of a bromine radical (·Br) is a common fragmentation event, leading to a peak at M-79 or M-81.[10]
Table 3: Mass Spectrometry Data for Selected Brominated Imidazopyridines
| Compound | Ionization Method | Key Fragments (m/z) | Reference |
|---|---|---|---|
| N´-(4-fluorobenzylidene)imidazo[1,2-a]pyridine-2-carbohydrazide* | EI | 282 (M⁺), 161, 144, 118, 91, 78 | [2] |
| A brominated imidazopyridine derivative | MALDI-TOF | 382.06 ([M – Br]⁺) | [11] |
Note: This compound is not brominated but is a related derivative from the same study; its fragmentation is representative of the core structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol
Sample Preparation:
-
The most common method for solid samples is the potassium bromide (KBr) disk technique.[2][11] A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, requiring minimal sample preparation.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically over a range of 4000 to 400 cm⁻¹.[12]
Data Interpretation and Representative Data
The IR spectrum of a brominated imidazopyridine will show characteristic absorption bands corresponding to its various functional groups.
Table 4: Key IR Absorption Bands for Brominated Imidazopyridines
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Comments | Reference |
|---|---|---|---|
| Amide N–H Stretch | 3300 - 3450 | Present in carbohydrazide derivatives. | [2] |
| Aromatic C–H Stretch | 3000 - 3100 | Characteristic of the heterocyclic and aromatic rings. | [13] |
| Amide C=O Stretch | 1650 - 1670 | Strong absorption, present in carbohydrazide derivatives. | [2] |
| C=N and C=C Stretch | 1450 - 1620 | Multiple bands corresponding to the fused ring system. | [13][14] |
| C-Br Stretch | 500 - 600 | Often weak and can be difficult to assign definitively in the fingerprint region. | - |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.
Experimental Protocol
Sample Preparation:
-
The brominated imidazopyridine is dissolved in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, dichloromethane) to prepare a dilute solution.[15][16]
-
The analysis is performed using a quartz cuvette.
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the sample across a range of wavelengths, typically from 200 to 800 nm.
Data Interpretation
Imidazopyridine derivatives typically exhibit two main absorption bands in the UV region.[17]
-
High-energy band (250-280 nm): Attributed to π → π* transitions within the aromatic system.[15][17]
-
Lower-energy band (315-340 nm): Often associated with intramolecular charge transfer (ICT) transitions, which can be sensitive to solvent polarity and the nature of substituents on the aromatic rings.[15][17] Bromination can cause a bathochromic (red) shift in these absorption maxima.
Integrated Analysis Workflow
A comprehensive structural elucidation of a novel brominated imidazopyridine requires the integration of data from all spectroscopic techniques. The workflow typically begins with determining the molecular formula and then assembling the structural fragments.
Caption: General workflow for the spectroscopic characterization of brominated imidazopyridines.
The logical relationship between these techniques is complementary. Mass spectrometry provides the molecular formula, NMR establishes the precise arrangement of atoms, IR confirms the presence of key functional groups, and UV-Vis offers insight into the electronic structure of the conjugated system.
References
- 1. Synthesis of novel imidazopyridines and their biological evaluation as potent anticancer agents: A promising candidate for glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. savemyexams.com [savemyexams.com]
- 10. asdlib.org [asdlib.org]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 17. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic system, formed by the fusion of an imidazole and a pyridine ring, is a key structural motif in numerous clinically approved drugs and a plethora of investigational agents. Its "drug prejudice" status stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects, including sedative-hypnotic, anxiolytic, anticancer, antimicrobial, and antiviral activities. This technical guide provides a comprehensive overview of the imidazo[1,2-a]pyridine scaffold, encompassing its synthesis, diverse biological applications with quantitative data, mechanisms of action, and detailed experimental protocols.
Synthetic Strategies for Imidazo[1,2-a]pyridine Derivatives
The construction of the imidazo[1,2-a]pyridine core can be achieved through various synthetic methodologies, ranging from classical condensation reactions to modern catalytic approaches.
One of the most traditional and widely employed methods is the condensation of 2-aminopyridines with α-haloketones.[1][2] This reaction typically proceeds via nucleophilic substitution of the halogen by the endocyclic nitrogen of the 2-aminopyridine, followed by intramolecular cyclization.[2] Variations of this method involve the use of different catalysts and reaction conditions to improve yields and accommodate a wider range of substrates.[3] For instance, catalyst- and solvent-free conditions at elevated temperatures have been successfully utilized.[2]
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize highly functionalized imidazo[1,2-a]pyridine derivatives in a one-pot fashion.[2] The Groebke-Blackburn-Bienaymé reaction, a three-component condensation of a 2-aminoazine, an aldehyde, and an isocyanide, is a notable example that provides access to 3-aminoimidazo[1,2-a]pyridines.[2]
Copper-catalyzed reactions have also emerged as a powerful tool for the synthesis of this scaffold. One such method involves the one-pot reaction of aminopyridines and nitroolefins using air as the oxidant.[4] This approach is environmentally friendly and tolerates a variety of functional groups.[4]
Biological Activities and Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold is associated with a remarkable diversity of biological activities, which has led to the development of several successful drugs and numerous promising drug candidates.
Central Nervous System (CNS) Activity
The most well-known application of imidazo[1,2-a]pyridines is in the modulation of the central nervous system, particularly as sedative-hypnotics and anxiolytics. These effects are primarily mediated through their action as positive allosteric modulators of the GABA-A receptor.[5][6] By binding to the benzodiazepine site on the receptor, they enhance the effect of the inhibitory neurotransmitter GABA, leading to a calming effect on the brain.[5][6] Zolpidem (Ambien®) is a prime example of a widely prescribed hypnotic agent based on this scaffold.[6][7]
Anticancer Activity
A growing body of research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms of action. A key target for many of these derivatives is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[8][9] By inhibiting kinases within this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[8]
Table 1: Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8 | HeLa (Cervical) | 0.34 | [10] |
| MDA-MB-231 (Breast) | 0.32 | [10] | |
| ACHN (Renal) | 0.39 | [10] | |
| HCT-15 (Colon) | 0.31 | [10] | |
| 12 | HeLa (Cervical) | 0.35 | [10] |
| MDA-MB-231 (Breast) | 0.29 | [10] | |
| ACHN (Renal) | 0.34 | [10] | |
| HCT-15 (Colon) | 0.30 | [10] | |
| 12b | Hep-2 (Laryngeal) | 11 | [11][12] |
| HepG2 (Hepatocellular) | 13 | [11][12] | |
| MCF-7 (Breast) | 11 | [11][12] | |
| A375 (Melanoma) | 11 | [11][12] | |
| IP-5 | HCC1937 (Breast) | 45 | [13][14] |
| IP-6 | HCC1937 (Breast) | 47.7 | [13][14] |
| HB9 | A549 (Lung) | 50.56 | [15] |
| HB10 | HepG2 (Hepatocellular) | 51.52 | [15] |
Antimicrobial and Antiviral Activity
Imidazo[1,2-a]pyridine derivatives have also demonstrated significant potential as antimicrobial and antiviral agents. Their activity against various bacterial and fungal strains has been reported, with some compounds exhibiting potent minimum inhibitory concentrations (MICs).[16][17][18] Furthermore, certain derivatives have shown promising antiviral activity against a range of viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[19][20]
Table 2: Antimicrobial Activity of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 10i | Candida albicans | 41.92 (µmol/L) | [16] |
| 5h | Staphylococcus aureus (clinical strain) | 6.25 | [18] |
| Staphylococcus aureus (reference strain) | 3.125 | [18] | |
| 4e | Pseudomonas aeruginosa | 0.5 (mg/mL) | [17] |
| Staphylococcus aureus | 0.5 (mg/mL) | [17] | |
| 14 | Escherichia coli | 32 (µM) | [21] |
Mechanisms of Action
The diverse biological activities of the imidazo[1,2-a]pyridine scaffold can be attributed to its ability to interact with various biological targets and modulate key signaling pathways.
GABA-A Receptor Modulation
As mentioned earlier, a significant number of imidazo[1,2-a]pyridine derivatives exert their CNS effects by acting as positive allosteric modulators of the GABA-A receptor. This interaction enhances the inhibitory effects of GABA, leading to sedation, hypnosis, and anxiolysis.
Caption: Modulation of the GABA-A receptor by imidazo[1,2-a]pyridines.
PI3K/Akt/mTOR Pathway Inhibition
The anticancer activity of many imidazo[1,2-a]pyridine derivatives is linked to their ability to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. By inhibiting key kinases in this pathway, these compounds can effectively block tumor progression.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridines.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative imidazo[1,2-a]pyridine derivative and for a key biological assay.
General Procedure for the Synthesis of 2-Phenylimidazo[1,2-a]pyridines
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Substituted phenacyl bromide (1.0 mmol)
-
Copper silicate catalyst (10 mol%)
-
Ethanol (5 mL)
-
Round bottom flask
-
Reflux condenser
-
Thin-layer chromatography (TLC) plate (hexane:ethyl acetate 8:2 as mobile phase)
-
Crushed ice
Procedure:
-
To a round bottom flask, add 2-aminopyridine (1.0 mmol), the corresponding substituted phenacyl bromide (1.0 mmol), and copper silicate catalyst (10 mol%).[3]
-
Add 5 mL of ethanol to the flask.[3]
-
Attach a reflux condenser and heat the reaction mixture to reflux.[3]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (8:2).[3]
-
Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.[3]
-
Pour the filtrate over crushed ice to precipitate the solid product.[3]
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.
Cell Viability (MTT) Assay for Anticancer Activity
Materials:
-
Cancer cell line (e.g., HCC1937)
-
96-well plates
-
Imidazo[1,2-a]pyridine compound (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.[8]
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine compound in complete medium. The final DMSO concentration should be kept below 0.5%.[8]
-
Remove the old medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.[8]
-
Incubate the plates for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[8]
-
Incubate for 15-20 minutes at room temperature with gentle shaking.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[8]
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable and versatile core in the field of drug discovery. Its synthetic accessibility and the wide range of biological activities associated with its derivatives make it an attractive starting point for the development of new therapeutic agents. Further exploration of the structure-activity relationships and mechanisms of action of novel imidazo[1,2-a]pyridine compounds will undoubtedly lead to the discovery of new and improved drugs for a variety of diseases. This guide provides a solid foundation for researchers and drug development professionals to understand and harness the potential of this remarkable heterocyclic system.
References
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Zolpidem - Wikipedia [en.wikipedia.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jocpr.com [jocpr.com]
- 11. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journal.waocp.org [journal.waocp.org]
- 15. chemmethod.com [chemmethod.com]
- 16. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 17. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
The Ascendant Therapeutic Potential of Halogenated Imidazo[1,2-a]pyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs. The strategic introduction of halogen atoms onto this scaffold has emerged as a powerful strategy to modulate and enhance its biological activities. This technical guide provides an in-depth exploration of the burgeoning therapeutic potential of halogenated imidazo[1,2-a]pyridines, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document consolidates current research, presenting quantitative biological data, detailed experimental methodologies, and elucidating key signaling pathways involved in their mechanism of action to serve as a comprehensive resource for researchers and professionals in drug discovery and development.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities.[1][2] This scaffold is present in several marketed drugs, including the hypnotic zolpidem and the anxiolytic alpidem.[3] The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into the imidazo[1,2-a]pyridine core can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2][4] These modifications have led to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents.[1][5][6] This guide aims to provide a detailed overview of the synthesis, biological evaluation, and mechanistic understanding of halogenated imidazo[1,2-a]pyridines.
Synthesis of Halogenated Imidazo[1,2-a]pyridines
The synthesis of the imidazo[1,2-a]pyridine core is often achieved through the condensation of a 2-aminopyridine with an α-haloketone.[7][8] Halogenation can be accomplished either by using halogenated starting materials or by direct halogenation of the pre-formed imidazo[1,2-a]pyridine ring.
General Synthetic Protocol: Condensation of 2-Aminopyridines with α-Haloketones
A widely employed method for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the reaction of a substituted 2-aminopyridine with an α-bromo or α-chloro ketone.[7]
Experimental Protocol:
-
Reaction Setup: A mixture of the appropriately substituted 2-aminopyridine (1 equivalent) and the desired α-haloketone (1.1 equivalents) is dissolved in a suitable solvent, such as ethanol or DMF.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the desired imidazo[1,2-a]pyridine derivative.[7]
Direct Halogenation
Direct halogenation of the imidazo[1,2-a]pyridine ring often occurs at the C3 position, which is susceptible to electrophilic substitution.[2]
Experimental Protocol for Bromination:
-
Reagents: The parent imidazo[1,2-a]pyridine is dissolved in a solvent like chloroform or acetic acid.
-
Brominating Agent: A solution of bromine (1 equivalent) in the same solvent is added dropwise to the reaction mixture at room temperature.
-
Reaction and Purification: The reaction is stirred until completion (monitored by TLC). The solvent is then evaporated, and the residue is purified by column chromatography to afford the 3-bromo-imidazo[1,2-a]pyridine.[9]
Anticancer Activity
Halogenated imidazo[1,2-a]pyridines have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][10] Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[1][11][12]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity (IC50 values) of selected halogenated imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | Not specified | A375 (Melanoma) | <1 | [1] |
| Compound 6 | Not specified | WM115 (Melanoma) | 9.7 - 44.6 | [11][12] |
| Compound 6 | Not specified | HeLa (Cervical) | 9.7 - 44.6 | [11][12] |
| IP-5 | Not specified | HCC1937 (Breast) | 45 | [13][14] |
| IP-6 | Not specified | HCC1937 (Breast) | 47.7 | [13][14] |
| IP-7 | Not specified | HCC1937 (Breast) | 79.6 | [13][14] |
| Compound 12b | Iodine | Hep-2 (Laryngeal) | 11 | [3] |
| Compound 12b | Iodine | HepG2 (Liver) | 13 | [3] |
| Compound 12b | Iodine | MCF-7 (Breast) | 11 | [3] |
| Compound 12b | Iodine | A375 (Melanoma) | 11 | [3] |
| Fluorinated Derivative | Fluorine | A375 (Melanoma) | 0.14 | [1] |
| Fluorinated Derivative | Fluorine | HeLa (Cervical) | 0.21 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the halogenated imidazo[1,2-a]pyridine compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1]
Signaling Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its overactivation is a common feature in many cancers. Several halogenated imidazo[1,2-a]pyridines have been shown to inhibit this pathway.[1][15][16]
Antimicrobial Activity
Halogenated imidazo[1,2-a]pyridines have also shown promise as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[5][17][18]
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected halogenated imidazo[1,2-a]pyridine derivatives against various microbial strains.
| Compound ID | Halogen Substitution | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 207a | Selenium-containing | Escherichia coli | 2.48 | [5] |
| Compound 207c | Selenium-containing | Escherichia coli | 10.41 | [5] |
| Compound 5h | Not specified | Staphylococcus aureus (clinical strain) | 3.125 | [17] |
| Compound 5h | Not specified | Staphylococcus aureus (reference strain) | 6.25 | [17] |
| 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide | Bromine | Staphylococcus aureus | 675 | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilutions: The halogenated imidazo[1,2-a]pyridine compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]
Anti-inflammatory Activity
Certain halogenated imidazo[1,2-a]pyridines have demonstrated potent anti-inflammatory effects, often by modulating key inflammatory signaling pathways such as the NF-κB pathway.[20][21][22]
Signaling Pathway: NF-κB
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is associated with inflammatory diseases and cancer. Some imidazo[1,2-a]pyridine derivatives have been shown to suppress the NF-κB signaling pathway.[20][21][23][24]
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
Nitric oxide is a key inflammatory mediator, and its production can be measured to assess the anti-inflammatory activity of compounds.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Stimulation and Treatment: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds (halogenated imidazo[1,2-a]pyridines) for 24 hours.
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Quantification: The absorbance at 540 nm is measured, and the nitrite concentration is determined by comparison with a standard curve of sodium nitrite. A decrease in nitrite production indicates anti-inflammatory activity.
Structure-Activity Relationships (SAR)
Structure-activity relationship studies of halogenated imidazo[1,2-a]pyridines have provided valuable insights for the design of more potent and selective compounds.
-
Position of Halogen: The position of the halogen atom on the imidazo[1,2-a]pyridine ring significantly impacts biological activity. For instance, elimination of a halogen at the 6-position can dramatically reduce binding affinity to certain targets.[2]
-
Type of Halogen: The nature of the halogen atom (F, Cl, Br, I) influences properties like electronegativity and size, which in turn affect binding interactions.
-
Other Substituents: The presence and nature of other substituents on the scaffold can work in concert with the halogen to enhance activity. For example, the presence of an N,N-dimethylaminophenyl group has been shown to be important for binding to Aβ aggregates.[2]
Conclusion
Halogenated imidazo[1,2-a]pyridines represent a promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The continued exploration of their synthesis, biological evaluation, and mechanisms of action will undoubtedly pave the way for the development of novel therapeutics based on this versatile scaffold. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for new and improved treatments for a variety of diseases.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]
- 6. Chemical synthesis of imidazo[1,2-a]pyridine derivatives with anti-inflammatory properties [uv.es]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
- 17. researchgate.net [researchgate.net]
- 18. Antibacterial activities of Groebke-Blackburn-Bienaymé-derived imidazo[1,2-a]pyridin-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Novel 6,8-Disubstituted Imidazo[1,2-a]pyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of modern synthetic strategies for the preparation of novel 6,8-disubstituted imidazo[1,2-a]pyridines. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active molecules. This document details key synthetic methodologies, presents quantitative data in structured tables, provides detailed experimental protocols for pivotal reactions, and visualizes synthetic workflows and relevant biological signaling pathways.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous therapeutic agents. Substitutions on the pyridine ring, particularly at the 6- and 8-positions, have been shown to significantly modulate the pharmacological properties of these compounds. The development of efficient and versatile synthetic routes to access diverse 6,8-disubstituted analogs is therefore a critical endeavor in drug discovery. This guide focuses on palladium-catalyzed cross-coupling reactions and other modern synthetic methods that enable the precise installation of a wide range of functional groups at these key positions.
Core Synthetic Strategies
The synthesis of 6,8-disubstituted imidazo[1,2-a]pyridines can be broadly approached through two main strategies:
-
Construction of the imidazo[1,2-a]pyridine core from pre-substituted pyridines: This approach involves the cyclization of a 2-amino-3,5-disubstituted pyridine with a suitable partner.
-
Post-functionalization of a pre-formed imidazo[1,2-a]pyridine scaffold: This strategy relies on the selective introduction of substituents at the C6 and C8 positions of an existing imidazo[1,2-a]pyridine ring system, often through sequential cross-coupling reactions.
This guide will primarily focus on the latter strategy, which offers greater flexibility for diversification.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C and C-N bond formation required for the synthesis of 6,8-disubstituted imidazo[1,2-a]pyridines. Key reactions include the Suzuki-Miyaura coupling for the introduction of aryl and heteroaryl groups, and the Buchwald-Hartwig amination for the installation of amino moieties.
Sequential Suzuki-Miyaura and Buchwald-Hartwig Reactions
A robust strategy for the synthesis of 2,6-disubstituted-8-amino imidazo[1,2-a]pyridines involves a sequential palladium-catalyzed approach starting from a dihalogenated imidazo[1,2-a]pyridine precursor. This allows for the independent and controlled introduction of different substituents at the C6 and C8 positions.
Table 1: Summary of Reaction Conditions for Sequential Cross-Coupling
| Step | Reaction | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Suzuki Coupling (C6) | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 70-90 |
| 2 | Buchwald-Hartwig (C8) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 60-85 |
| 3 | Suzuki Coupling (C2) | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 65-88 |
Palladium-Catalyzed Aminocarbonylation
The introduction of carboxamide functionalities at the C6 and C8 positions can be achieved through palladium-catalyzed aminocarbonylation of the corresponding iodo-imidazo[1,2-a]pyridines. This reaction offers a direct method to install amide groups, which are important pharmacophores.
Table 2: Representative Data for Aminocarbonylation of Iodo-imidazo[1,2-a]pyridines
| Substrate | Amine | Catalyst | Base | Solvent | Pressure (bar) | Temp. (°C) | Yield (%) |
| 6-Iodo-imidazo[1,2-a]pyridine | Morpholine | Pd(OAc)₂/Xantphos | DBU | Toluene | 10 | 100 | 85 |
| 8-Iodo-imidazo[1,2-a]pyridine | Piperidine | Pd(OAc)₂/Xantphos | DBU | Toluene | 10 | 100 | 78 |
| 6-Iodo-2-phenyl-imidazo[1,2-a]pyridine | Aniline | PdCl₂(PPh₃)₂ | Et₃N | DMF | 20 | 120 | 92 |
Experimental Protocols
General Procedure for Sequential Suzuki-Miyaura and Buchwald-Hartwig Reactions
Step 1: Suzuki-Miyaura Coupling at the 6-position
To a solution of 2,6,8-tribromoimidazo[1,2-a]pyridine (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water is added the corresponding boronic acid (1.2 eq) and potassium carbonate (3.0 eq). The mixture is degassed with argon for 15 minutes. Then, Pd(dppf)Cl₂ (0.05 eq) is added, and the reaction mixture is heated to 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 6-aryl-2,8-dibromoimidazo[1,2-a]pyridine.
Step 2: Buchwald-Hartwig Amination at the 8-position
A mixture of the 6-aryl-2,8-dibromoimidazo[1,2-a]pyridine (1.0 eq), the desired amine (1.5 eq), cesium carbonate (2.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq) in anhydrous 1,4-dioxane is degassed with argon for 20 minutes. The reaction mixture is then heated to 110 °C for 18 hours. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the 8-amino-6-aryl-2-bromoimidazo[1,2-a]pyridine.
Step 3: Suzuki-Miyaura Coupling at the 2-position
Following the procedure described in Step 1, the 8-amino-6-aryl-2-bromoimidazo[1,2-a]pyridine is reacted with a boronic acid to afford the final 2,6-diaryl-8-amino-imidazo[1,2-a]pyridine.
General Procedure for Palladium-Catalyzed Aminocarbonylation
In a high-pressure autoclave, the 6-iodo- or 8-iodo-imidazo[1,2-a]pyridine (1.0 eq), the amine (1.5 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), and DBU (1.5 eq) are dissolved in toluene. The autoclave is flushed with carbon monoxide and then pressurized to 10 bar. The reaction mixture is heated to 100 °C and stirred for 24 hours. After cooling and releasing the pressure, the solvent is removed under vacuum. The residue is purified by flash chromatography to give the desired carboxamide derivative.
Biological Relevance and Signaling Pathways
Many 6,8-disubstituted imidazo[1,2-a]pyridines have been identified as potent inhibitors of protein kinases involved in cancer cell proliferation and survival, such as c-Met and PI3K.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many cancers. 6,8-disubstituted imidazo[1,2-a]pyridines have been designed as c-Met inhibitors, blocking the downstream signaling cascade.[1]
PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another critical signaling cascade that is frequently hyperactivated in cancer, leading to uncontrolled cell growth and proliferation. Novel imidazo[1,2-a]pyridine derivatives have been developed as dual PI3K/mTOR inhibitors.[2][3]
Conclusion
The synthetic routes outlined in this technical guide provide a robust framework for the generation of diverse libraries of novel 6,8-disubstituted imidazo[1,2-a]pyridines. The application of modern palladium-catalyzed cross-coupling reactions allows for the efficient and selective functionalization of the imidazo[1,2-a]pyridine core, enabling extensive structure-activity relationship (SAR) studies. The demonstrated potential of these compounds to modulate key signaling pathways, such as c-Met and PI3K/Akt/mTOR, underscores their importance as scaffolds for the development of new therapeutic agents, particularly in the field of oncology. Further exploration of these synthetic strategies will undoubtedly lead to the discovery of new drug candidates with improved efficacy and selectivity.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Chemical Reactivity of Bromine Atoms in 6,8-Dibromoimidazo[1,2-A]pyridine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the bromine atoms at the C6 and C8 positions of the 6,8-dibromoimidazo[1,2-a]pyridine scaffold. This analysis is critical for the strategic design and synthesis of novel derivatives for applications in medicinal chemistry and drug discovery, where the imidazo[1,2-a]pyridine core is a privileged structure.[1][2]
Introduction
The this compound core is a versatile building block for the synthesis of a wide array of functionalized molecules. The presence of two bromine atoms on the pyridine ring offers the potential for selective and sequential functionalization, enabling the creation of diverse chemical libraries. Understanding the differential reactivity of the C6-Br and C8-Br bonds is paramount for achieving desired substitution patterns and optimizing synthetic routes. This guide details the regioselective functionalization of this scaffold through common and powerful cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Differential Reactivity of C6-Br and C8-Br
In dihalogenated systems, the relative reactivity of the halogens in palladium-catalyzed cross-coupling reactions is generally governed by the C-X bond strength (C-I > C-Br > C-Cl) and the electronic and steric environment of the carbon atom.[3] For this compound, it is anticipated that one bromine atom will be more susceptible to oxidative addition to a palladium(0) catalyst than the other.
Studies on the regiocontrolled functionalization of 7,8-dihaloimidazo[1,2-a]pyridines have shown that the halogen at the C8 position is generally more reactive than the one at C7 in various cross-coupling reactions.[3][4] This suggests a higher electron deficiency at the C8 position, making the C8-Br bond more polarized and susceptible to oxidative addition. By analogy, it is reasonable to hypothesize that the C8-Br in this compound would exhibit higher reactivity compared to the C6-Br. This differential reactivity allows for selective functionalization at the C8 position under carefully controlled conditions, leaving the C6-Br available for subsequent transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The functionalization of the this compound scaffold is predominantly achieved through palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile toolkit for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between the dibrominated scaffold and various organoboron reagents.[5] By carefully selecting the reaction conditions, regioselective substitution can be achieved.
Table 1: Regioselective Suzuki-Miyaura Coupling Reactions
| Entry | Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Product(s) | Yield (%) | Regioselectivity | Reference |
| 1 | This compound | Arylboronic acid (1.1 eq) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 8-Aryl-6-bromoimidazo[1,2-a]pyridine | 70-90 | C8 selective | Analogy from[3] |
| 2 | 8-Aryl-6-bromoimidazo[1,2-a]pyridine | Heteroarylboronic acid (1.5 eq) | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 120 | 6-Heteroaryl-8-arylimidazo[1,2-a]pyridine | 60-80 | C6 functionalization | Analogy from[3] |
| 3 | This compound | Arylboronic acid (2.5 eq) | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 120 (MW) | 6,8-Diaryl-imidazo[1,2-a]pyridine | >80 | Disubstitution | [3][4] |
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups for further transformations in drug discovery.[3] Similar to the Suzuki-Miyaura coupling, regioselective alkynylation can be achieved.
Table 2: Regioselective Sonogashira Coupling Reactions
| Entry | Starting Material | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Product(s) | Yield (%) | Regioselectivity | Reference |
| 1 | This compound | Terminal Alkyne (1.2 eq) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 8-Alkynyl-6-bromoimidazo[1,2-a]pyridine | 65-85 | C8 selective | Analogy from[3] |
| 2 | 8-Alkynyl-6-bromoimidazo[1,2-a]pyridine | Terminal Alkyne (1.5 eq) | Pd(PPh₃)₄ / CuI | DIPA | DMF | 100 (MW) | 6,8-Dialkynyl-imidazo[1,2-a]pyridine | 50-70 | C6 functionalization | Analogy from[3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[6][7] This reaction is crucial for the synthesis of compounds with improved pharmacokinetic properties.
Table 3: Regioselective Buchwald-Hartwig Amination Reactions
| Entry | Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Product(s) | Yield (%) | Regioselectivity | Reference |
| 1 | This compound | Primary/Secondary Amine (1.2 eq) | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 8-Amino-6-bromoimidazo[1,2-a]pyridine | 60-80 | C8 selective | Analogy from[3][8] |
| 2 | 8-Amino-6-bromoimidazo[1,2-a]pyridine | Primary/Secondary Amine (1.5 eq) | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 120 | 6,8-Diamino-imidazo[1,2-a]pyridine | 50-70 | C6 functionalization | Analogy from[3][8] |
Experimental Protocols
The following are generalized experimental protocols for the key reactions described above, adapted from literature procedures on similar substrates.[3][9][10] Researchers should optimize these conditions for their specific substrates.
General Procedure for Regioselective Suzuki-Miyaura Coupling at C8
To a solution of this compound (1.0 mmol) in a 4:1 mixture of dioxane and water (10 mL) is added the corresponding arylboronic acid (1.1 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed with argon for 15 minutes and then heated to 100 °C for 12-24 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 8-aryl-6-bromoimidazo[1,2-a]pyridine.
General Procedure for Subsequent Suzuki-Miyaura Coupling at C6
To a solution of the 8-aryl-6-bromoimidazo[1,2-a]pyridine (1.0 mmol) in DMF (10 mL) is added the desired heteroarylboronic acid (1.5 mmol), Cs₂CO₃ (2.5 mmol), and Pd(dppf)Cl₂ (0.1 mmol). The mixture is degassed with argon and heated to 120 °C for 24 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic phase is washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by column chromatography to yield the 6-heteroaryl-8-arylimidazo[1,2-a]pyridine.
General Procedure for Regioselective Sonogashira Coupling at C8
A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol) in a mixture of THF (8 mL) and triethylamine (4 mL) is degassed with argon. The reaction is stirred at 60 °C for 6-12 hours. The solvent is removed under vacuum, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to give the 8-alkynyl-6-bromoimidazo[1,2-a]pyridine.
General Procedure for Regioselective Buchwald-Hartwig Amination at C8
A Schlenk tube is charged with this compound (1.0 mmol), the desired amine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (10 mL) is added, and the mixture is heated to 110 °C for 12-24 hours. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography to yield the 8-amino-6-bromoimidazo[1,2-a]pyridine.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the regioselective functionalization of this compound.
Caption: Stepwise Suzuki-Miyaura coupling workflow.
Caption: Stepwise Sonogashira coupling workflow.
Caption: Stepwise Buchwald-Hartwig amination workflow.
Conclusion
The this compound scaffold exhibits differential reactivity at its C6 and C8 positions, with the C8-Br generally being more susceptible to palladium-catalyzed cross-coupling reactions. This regioselectivity allows for a stepwise functionalization strategy, enabling the synthesis of a diverse range of disubstituted imidazo[1,2-a]pyridine derivatives. By carefully controlling the reaction conditions, researchers can selectively introduce aryl, alkynyl, and amino functionalities at the C8 position, followed by further modification at the C6 position. The experimental protocols and workflows provided in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the rational design and synthesis of novel imidazo[1,2-a]pyridine-based compounds with potential therapeutic applications.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6,8-Dibromoimidazo[1,2-A]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6,8-dibromoimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry. The synthesis is achieved through the cyclocondensation of 2-amino-3,5-dibromopyridine with chloroacetaldehyde. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in organic synthesis and drug discovery.
Introduction
Imidazo[1,2-a]pyridines are a class of bicyclic nitrogen-containing heterocycles that are of significant interest in pharmaceutical and materials science due to their diverse biological activities and unique photophysical properties. The brominated derivatives, in particular, serve as versatile intermediates for further functionalization via cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery programs. This protocol outlines a reliable method for the preparation of this compound from commercially available starting materials. The procedure is based on the well-established Tschitschibabin reaction, involving the condensation of a 2-aminopyridine derivative with an α-haloaldehyde.
Reaction Scheme
The synthesis of this compound proceeds via the reaction of 2-amino-3,5-dibromopyridine with a 40% aqueous solution of chloroacetaldehyde. The reaction involves an initial N-alkylation of the pyridine ring nitrogen followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of related bromo-substituted imidazo[1,2-a]pyridines.[1]
Materials and Equipment:
-
2-amino-3,5-dibromopyridine
-
Chloroacetaldehyde (40% aqueous solution)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-3,5-dibromopyridine (e.g., 10.0 g, 39.7 mmol) in ethanol (100 mL).
-
Addition of Reagent: To the stirred solution, add a 40% aqueous solution of chloroacetaldehyde (e.g., 7.8 g, 49.6 mmol, 1.25 eq.).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Carefully neutralize the reaction mixture to a pH of approximately 8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.
Data Presentation
| Parameter | Value |
| Starting Material | 2-Amino-3,5-dibromopyridine |
| Reagent | Chloroacetaldehyde (40% aq. sol.) |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (~80-85 °C) |
| Reaction Time | 6-8 hours |
| Work-up | Neutralization with NaHCO₃, Extraction |
| Purification | Recrystallization or Column Chromatography |
| Expected Product | This compound |
Experimental Workflow
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6,8-Dibromoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in medicinal chemistry due to its wide range of biological activities, including antiviral, antiulcer, antibacterial, and anticancer properties. Compounds bearing this nucleus, such as Zolpidem and Alpidem, have been successfully commercialized as therapeutic agents. The functionalization of the imidazo[1,2-a]pyridine core is therefore of significant interest in the development of new drug candidates.
6,8-Dibromoimidazo[1,2-a]pyridine serves as a versatile building block for the synthesis of diversely substituted analogs. The presence of two bromine atoms at the C-6 and C-8 positions allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, facilitating the exploration of the chemical space around the core scaffold for structure-activity relationship (SAR) studies.
The differential reactivity of the C-6 and C-8 positions, arising from differences in their electronic and steric environments, can be exploited to achieve regioselective mono-functionalization. Typically, the C-6 position is more sterically accessible and may exhibit different electronic properties compared to the more hindered C-8 position, often allowing for selective coupling at one site over the other under carefully controlled conditions. This regioselectivity is a key advantage for the systematic elaboration of the molecule. This document provides detailed protocols and data for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions involving this compound.
General Palladium-Catalyzed Cross-Coupling Workflow
The general workflow for the functionalization of this compound involves a palladium-catalyzed cross-coupling reaction. The process typically starts with the dibrominated substrate, which can undergo a regioselective mono-coupling reaction, followed by a second coupling reaction to introduce a different functional group.
Caption: General workflow for the sequential functionalization of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the imidazo[1,2-a]pyridine core and various aryl or vinyl boronic acids/esters. Microwave-assisted protocols can significantly shorten reaction times.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols & Data
Protocol 1: Microwave-Assisted Mono-arylation (Preferentially at C-6)
This protocol is adapted from methodologies for 6-bromoimidazo[1,2-a]pyridines.
-
To a microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) or Palladium(II) acetate (Pd(OAc)₂, 0.1 eq.) with triphenylphosphine (PPh₃, 0.2 eq.).
-
Add a solvent mixture, such as 1,4-dioxane/ethanol or an aqueous medium.[1]
-
Seal the vial and heat in a microwave reactor at a specified temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes).
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the mono-arylated product.
| Entry | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/EtOH | 120 | 15 | 85-95 (at C-6) |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/EtOH | 120 | 15 | 80-90 (at C-6) |
| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Water/TBAB | 105 | 20 | 75-85 (at C-6) |
Yields are estimated based on reactions with 6-bromoimidazo[1,2-a]pyridines and are expected to be high for the more reactive C-6 position. TBAB (Tetra-n-butylammonium bromide) can be used as a phase-transfer catalyst in aqueous media.[1]
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the dibromo-scaffold and a terminal alkyne, a valuable transformation for introducing linear carbon chains.[2]
Catalytic Cycle
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
Experimental Protocols & Data
Protocol 2: Mono-alkynylation
This protocol is based on general Sonogashira conditions and studies on similar bromo-heterocycles.[3]
-
To a degassed solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF/Et₃N mixture), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.).[3]
-
Degas the mixture again for 5 minutes.
-
Add the terminal alkyne (1.1 eq.) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 2-16 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with an ether, filter through celite, and wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.
| Entry | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Temp. | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 70-85 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 65-80 |
| 3 | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | THF | RT | 3 | 75-90 |
Yields are estimated based on related substrates and may vary. The reaction is expected to show selectivity for the C-6 position under these mild conditions.
Heck Coupling
The Heck reaction enables the arylation or vinylation of alkenes, forming a new C-C bond at the C-6 or C-8 position of the imidazo[1,2-a]pyridine core.[4]
Catalytic Cycle
Caption: Simplified catalytic cycle for the Heck cross-coupling reaction.
Experimental Protocols & Data
Protocol 3: Mono-vinylation
This protocol is based on general Heck reaction conditions.[5]
-
In a reaction vessel, combine this compound (1.0 eq.), the alkene (e.g., styrene or butyl acrylate, 1.2 eq.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., PPh₃ or a phosphine-free system).[6]
-
Add a base (e.g., K₂CO₃, NaOAc, or Et₃N, 2.0 eq.) and a high-boiling polar solvent like DMF or DMAc.
-
Heat the mixture at an elevated temperature (e.g., 80-120 °C) for several hours until the starting material is consumed (monitored by TLC/GC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, concentrate, and purify the product by column chromatography.
| Entry | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 12 | 60-75 |
| 2 | n-Butyl acrylate | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 12 | 65-80 |
| 3 | Styrene | PdCl₂(PPh₃)₂ | NaOAc | DMAc | 120 | 8 | 60-70 |
Yields are estimates and regioselectivity may be lower compared to Suzuki or Sonogashira couplings, potentially requiring more rigorous optimization to favor the C-6 position.
Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds, allowing for the introduction of primary or secondary amines at the pyridine ring of the scaffold.[7]
Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocols & Data
Protocol 4: Mono-amination
This protocol is based on general Buchwald-Hartwig amination procedures.[8]
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), 1.4 eq.).
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Add a dry, deoxygenated solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture with stirring at 80-110 °C for 4-24 hours.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the organic phase, dry, concentrate, and purify by column chromatography.
| Entry | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 70-85 |
| 2 | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 65-80 |
| 3 | Benzylamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 70-80 |
Yields are estimates. The choice of ligand is critical and often substrate-dependent. Strong bases like NaOtBu are commonly required.[8]
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the this compound scaffold. By carefully selecting the reaction type (Suzuki, Sonogashira, Heck, or Buchwald-Hartwig) and optimizing conditions such as catalyst, ligand, base, and solvent, researchers can achieve high yields and, potentially, high regioselectivity. This allows for the systematic synthesis of novel derivatives for evaluation in drug discovery and materials science programs. The protocols and data provided herein serve as a comprehensive guide for professionals in the field to harness the synthetic utility of this versatile building block.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Suzuki Coupling of 6,8-Dibromoimidazo[1,2-A]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6,8-Dibromoimidazo[1,2-A]pyridine. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. The ability to selectively functionalize this core at the C6 and C8 positions via Suzuki coupling opens up vast possibilities for the synthesis of novel derivatives for drug discovery and development.
Introduction
The Suzuki-Miyaura coupling is a versatile and powerful C-C bond-forming reaction that utilizes a palladium catalyst to couple an organoboron species with an organic halide.[1] For dihalogenated substrates like this compound, the reaction can be controlled to achieve either selective mono-arylation or di-arylation by carefully tuning the reaction conditions, particularly the stoichiometry of the boronic acid. Microwave-assisted synthesis has been shown to significantly accelerate these reactions, leading to higher yields and shorter reaction times.[2][3]
Data Presentation
The following tables summarize typical reaction conditions for Suzuki coupling on halogenated imidazo[1,2-a]pyridines, which can be adapted for the 6,8-dibromo substrate.
Table 1: Conditions for Mono-Arylation of Dihalo-Heterocycles
| Parameter | Condition | Reference |
| Substrate | Dihalo-heterocycle | General |
| Boronic Acid | 1.1 - 1.2 equivalents | General |
| Catalyst | Pd(PPh₃)₄ (5-10 mol%) or Pd(OAc)₂/PPh₃ (5-10 mol%) | [2] |
| Base | K₂CO₃ (2 equivalents) or Cs₂CO₃ (2 equivalents) | [2] |
| Solvent | Dioxane/Ethanol (2:1) or DMF | [2] |
| Temperature | 130-150 °C (Microwave) | [2] |
| Time | 20 - 40 minutes (Microwave) | [2] |
Table 2: Conditions for Di-Arylation of Dihalo-Heterocycles
| Parameter | Condition | Reference |
| Substrate | Dihalo-heterocycle | General |
| Boronic Acid | 2.2 - 2.5 equivalents | General |
| Catalyst | Pd(PPh₃)₄ (10 mol%) or Pd(OAc)₂/PPh₃ (10 mol%) | [2] |
| Base | K₂CO₃ (4 equivalents) or Cs₂CO₃ (4 equivalents) | [2] |
| Solvent | Dioxane/Ethanol (2:1) or DMF | [2] |
| Temperature | 150 °C (Microwave) | [2] |
| Time | 40 - 60 minutes (Microwave) | [2] |
Experimental Protocols
Protocol 1: Selective Mono-Arylation of this compound
This protocol is designed for the selective mono-substitution at either the C6 or C8 position. The regioselectivity will be influenced by the inherent electronic properties of the C6 and C8 positions.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Ethanol
-
Microwave synthesis vial
-
Stir bar
Procedure:
-
To a microwave synthesis vial equipped with a stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Add a 2:1 mixture of 1,4-dioxane and ethanol (6 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 20 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product(s).
Protocol 2: Di-Arylation of this compound
This protocol is for the double Suzuki coupling to substitute both bromine atoms.
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (10 mol%)
-
Triphenylphosphine (PPh₃) (20 mol%)
-
Potassium carbonate (K₂CO₃) (4 equivalents)
-
1,4-Dioxane
-
Ethanol
-
Microwave synthesis vial
-
Stir bar
Procedure:
-
To a microwave synthesis vial equipped with a stir bar, add this compound (1.0 mmol), the desired arylboronic acid (2.5 mmol), Pd(OAc)₂ (0.1 mmol), PPh₃ (0.2 mmol), and K₂CO₃ (4.0 mmol).
-
Add a 2:1 mixture of 1,4-dioxane and ethanol (6 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 40-60 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the di-arylated product.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki coupling of this compound.
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Regiocontrolled functionalization of 2,3-dihalogenoimidazo[1,2-a]pyridines by Suzuki–Miyaura and Sonogashira cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6,8-Dibromoimidazo[1,2-A]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical importance.[1] Its derivatives have demonstrated a wide range of activities, including anticancer, antiviral, and anti-inflammatory properties.[2] In particular, the functionalization at the 6- and 8-positions of the imidazo[1,2-a]pyridine core has been a key strategy in the development of novel therapeutic agents, such as CDK2 inhibitors for cancer therapy.[3]
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[4][5] This reaction offers a significant advantage over traditional methods for the synthesis of arylamines due to its broad substrate scope, functional group tolerance, and milder reaction conditions.[6] The application of the Buchwald-Hartwig amination to 6,8-dibromoimidazo[1,2-a]pyridine provides a direct and efficient route to introduce diverse amino functionalities, enabling the synthesis of libraries of compounds for drug discovery and development.
This document provides detailed application notes and experimental protocols for the selective mono- and di-amination of this compound via the Buchwald-Hartwig reaction.
Reaction Principle and Logical Relationships
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand is crucial as it modulates the reactivity and stability of the palladium catalyst throughout the cycle. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.
Below is a diagram illustrating the logical relationship between the key components of the Buchwald-Hartwig amination.
Caption: Key components of the Buchwald-Hartwig amination.
Data Presentation
The following tables summarize representative quantitative data for the mono- and di-amination of this compound with various amines. Please note that these are illustrative examples, and optimization may be required for specific substrates.
Table 1: Selective Mono-amination of this compound
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) of 6-Amino-8-bromo-imidazo[1,2-a]pyridine |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | 85 |
| 2 | Aniline | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ (1.5) | Dioxane | 110 | 16 | 78 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | t-BuOH | 90 | 24 | 92 |
| 4 | Piperidine | Pd(OAc)₂ (2.5) | SPhos (5) | LHMDS (1.3) | THF | 80 | 10 | 88 |
Table 2: Di-amination of this compound
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) of 6,8-Diamino-imidazo[1,2-a]pyridine |
| 1 | Morpholine | Pd₂(dba)₃ (4) | XPhos (8) | NaOtBu (2.5) | Toluene | 110 | 24 | 75 |
| 2 | Aniline | Pd(OAc)₂ (5) | BINAP (10) | Cs₂CO₃ (3.0) | Dioxane | 120 | 36 | 65 |
| 3 | n-Butylamine | Pd₂(dba)₃ (4) | RuPhos (8) | K₃PO₄ (4.0) | t-BuOH | 100 | 48 | 82 |
| 4 | Piperidine | Pd(OAc)₂ (5) | SPhos (10) | LHMDS (2.6) | THF | 90 | 20 | 79 |
Experimental Protocols
The following are general protocols for the selective mono- and di-amination of this compound. These protocols should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
General Experimental Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 1: Selective Mono-amination of this compound
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.1-1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.2 equiv.)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the amine, and the base.
-
In a separate vial, weigh the palladium precatalyst and the phosphine ligand.
-
Add the catalyst and ligand to the Schlenk tube.
-
Evacuate and backfill the Schlenk tube with an inert gas (nitrogen or argon) three times.
-
Add anhydrous toluene via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-8-bromo-imidazo[1,2-a]pyridine derivative.
Protocol 2: Di-amination of this compound
Materials:
-
This compound (1.0 equiv.)
-
Amine (2.2-2.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 4 mol%)
-
Phosphine ligand (e.g., XPhos, 8 mol%)
-
Base (e.g., NaOtBu, 2.5 equiv.)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the amine, and the base.
-
In a separate vial, weigh the palladium precatalyst and the phosphine ligand.
-
Add the catalyst and ligand to the Schlenk tube.
-
Evacuate and backfill the Schlenk tube with an inert gas (nitrogen or argon) three times.
-
Add anhydrous toluene via syringe.
-
Place the reaction mixture in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. Due to the double amination, longer reaction times are typically required.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6,8-diamino-imidazo[1,2-a]pyridine derivative.
Catalytic Cycle
The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Functionalization of Imidazo[1,2-a]pyridine at C6 and C8 Positions: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the functionalization of the imidazo[1,2-a]pyridine scaffold, particularly at the C6 and C8 positions, offers a gateway to novel therapeutic agents. This bicyclic heteroaromatic system is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
These application notes provide a comprehensive overview of synthetic methodologies for introducing diverse functional groups at the C6 and C8 positions of the imidazo[1,2-a]pyridine core. Detailed experimental protocols for key reactions are presented, alongside tabulated data summarizing the efficiency of various transformations. Furthermore, a diagrammatic representation of a key signaling pathway modulated by these functionalized compounds is included to provide context for their biological activity.
Strategic Approaches to C6 and C8 Functionalization
The introduction of substituents at the C6 and C8 positions of the imidazo[1,2-a]pyridine ring typically commences with a halogenated precursor, most commonly a bromo or iodo derivative. These intermediates serve as versatile handles for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Key synthetic strategies include:
-
Suzuki-Miyaura Coupling: A robust and widely used method for the formation of C-C bonds, allowing for the introduction of aryl and heteroaryl moieties.
-
Aminocarbonylation: A palladium-catalyzed reaction that introduces a carboxamide functionality, a common pharmacophore in drug candidates.
-
Heck Coupling: A valuable tool for the formation of carbon-carbon bonds by coupling with alkenes.
-
Sonogashira Coupling: Enables the introduction of alkyne functionalities through a palladium-copper co-catalyzed reaction.
The choice of methodology depends on the desired functional group and the overall synthetic strategy. Optimization of reaction conditions, including the catalyst system, base, solvent, and temperature, is crucial for achieving high yields and purity.
Data Presentation: A Comparative Overview of Functionalization Reactions
The following tables summarize quantitative data for the functionalization of C6 and C8-haloimidazo[1,2-a]pyridines, providing a comparative look at the efficiency of different synthetic methods.
Table 1: Suzuki-Miyaura Coupling of 6-Halogenoimidazo[1,2-a]pyridines
| Entry | Halogen | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | Br | p-thiomethylphenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/Ethanol | 150 | 20 | 95 | |
| 2 | Br | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/Ethanol | 150 | 20 | 92 | |
| 3 | Cl | p-thiomethylphenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/Ethanol | 150 | 20 | 85 |
Table 2: Aminocarbonylation of 6- and 8-Iodoimidazo[1,2-a]pyridines
| Entry | Position | Amine | Catalyst | Base | Solvent | Temp (°C) | Pressure (bar) | Time (h) | Yield (%) | Reference |
| 1 | C6 | Morpholine | SILP-Pd | DBU | Toluene | 120 | 5 | 7 | 99 | [1] |
| 2 | C6 | Aniline | SILP-Pd | DBU | Toluene | 120 | 5 | 7 | 98 | [1] |
| 3 | C8 | Morpholine | SILP-Pd | DBU | Toluene | 120 | 5 | 7 | 97 | [1] |
| 4 | C8 | Aniline | SILP-Pd | DBU | Toluene | 120 | 5 | 7 | 95 | [1] |
Experimental Protocols
The following are detailed methodologies for key functionalization reactions at the C6 and C8 positions of imidazo[1,2-a]pyridine.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 6-Bromoimidazo[1,2-a]pyridine
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 6-bromoimidazo[1,2-a]pyridine with an arylboronic acid under microwave irradiation.
Materials:
-
6-Bromoimidazo[1,2-a]pyridine
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equivalents)
-
Triphenylphosphine (PPh₃) (0.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Dioxane/Ethanol mixture (e.g., 4:1)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add 6-bromoimidazo[1,2-a]pyridine (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.1 equivalents), PPh₃ (0.2 equivalents), and K₂CO₃ (2 equivalents).
-
Add the dioxane/ethanol solvent mixture to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-arylimidazo[1,2-a]pyridine.
Protocol 2: Heterogeneous Catalytic Aminocarbonylation of 8-Iodoimidazo[1,2-a]pyridine
This protocol details the aminocarbonylation of 8-iodoimidazo[1,2-a]pyridine using a recyclable palladium catalyst immobilized on a supported ionic liquid phase (SILP-Pd).[1]
Materials:
-
8-Iodoimidazo[1,2-a]pyridine (0.2 mmol)
-
Amine (e.g., morpholine or aniline) (0.5 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.25 mmol)
-
SILP-Pd catalyst (containing 2.8 μmol Pd)
-
Toluene (2 mL)
-
Carbon monoxide (CO) gas
-
Stainless-steel autoclave
Procedure:
-
Place the SILP-Pd catalyst in a stainless-steel autoclave.
-
Add 8-iodoimidazo[1,2-a]pyridine (0.2 mmol), the desired amine (0.5 mmol), DBU (0.25 mmol), and toluene (2 mL) to the autoclave.
-
Seal the autoclave and purge with carbon monoxide gas.
-
Pressurize the autoclave with CO to 5 bar.
-
Heat the reaction mixture to 120 °C and stir for 7 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.
-
Filter the reaction mixture to recover the heterogeneous catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 8-carboxamidoimidazo[1,2-a]pyridine.
Visualization of Biological Activity
Derivatives of imidazo[1,2-a]pyridine have been identified as potent inhibitors of various protein kinases, playing a crucial role in cancer therapy. For instance, certain C6-substituted imidazo[1,2-a]pyridines have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][3]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by C6-functionalized imidazo[1,2-a]pyridines.
This diagram illustrates how these compounds can inhibit PI3K, a key enzyme in the pathway, thereby blocking downstream signaling that promotes cell growth and survival, and ultimately leading to anticancer effects.[4]
Experimental Workflow for Synthesis and Evaluation
The general workflow for the synthesis and biological evaluation of functionalized imidazo[1,2-a]pyridines is a multi-step process that requires careful planning and execution.
Caption: General workflow for the synthesis and evaluation of functionalized imidazo[1,2-a]pyridines.
This workflow highlights the iterative nature of drug discovery, where initial compounds are synthesized, tested, and their structure-activity relationships are analyzed to guide the design of more potent and selective analogs.
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
6,8-Dibromoimidazo[1,2-A]pyridine: A Versatile Scaffold for Potent and Selective Kinase Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 6,8-dibromoimidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential for the development of potent and selective kinase inhibitors. Its unique chemical architecture allows for versatile functionalization at the 6 and 8 positions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitory activity against a range of therapeutically relevant kinases. This document provides a comprehensive overview of the application of this scaffold, including detailed experimental protocols for synthesis and kinase inhibition assays, a summary of quantitative inhibitory data, and visualizations of key signaling pathways and experimental workflows.
Application Notes
The imidazo[1,2-a]pyridine core is a recognized "drug prejudice" scaffold due to its broad spectrum of pharmacological activities.[1][2] The introduction of bromine atoms at the 6 and 8 positions provides key synthetic handles for the introduction of diverse substituents through cross-coupling reactions such as the Suzuki-Miyaura and Buchwald reactions.[3] This has led to the discovery of potent inhibitors targeting several important kinase families.
Cyclin-Dependent Kinase (CDK) Inhibition: Derivatives of 6,8-disubstituted imidazo[1,2-a]pyridine have shown significant promise as CDK2 inhibitors.[3] Overexpression of CDK2 is a hallmark of various cancers, making it a prime target for anticancer drug development.[3] The strategic placement of various aryl and heteroaryl groups at the 6 and 8 positions has led to compounds with low micromolar to nanomolar IC50 values against CDK2.[3][4] The inhibition of CDK2 by these compounds can lead to cell cycle arrest and apoptosis in cancer cells, highlighting their therapeutic potential.[5]
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, and its inhibition is a major focus of oncology research.[6][7] Several 6,8-disubstituted imidazo[1,2-a]pyridine derivatives have been identified as potent PI3Kα inhibitors, with some exhibiting IC50 values in the nanomolar range.[7][8] These compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines, particularly those with PIK3CA mutations.[9][10]
Salt-Inducible Kinase (SIK) Inhibition: The SIK family of kinases (SIK1, SIK2, and SIK3) are involved in regulating inflammatory responses and metabolic processes.[11][12] Selective inhibition of SIK isoforms is a promising strategy for the treatment of inflammatory and autoimmune diseases.[12][13] Structure-activity relationship studies on the imidazo[1,2-a]pyridine scaffold have led to the identification of potent and selective SIK1 inhibitors.[11]
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of various 6,8-disubstituted imidazo[1,2-a]pyridine derivatives against key kinase targets.
Table 1: Inhibitory Activity of 6,8-Disubstituted Imidazo[1,2-a]pyridine Derivatives against CDK2
| Compound ID | R6 Substituent | R8 Substituent | IC50 (µM) | Reference |
| 11ii | Pyridin-2-yl | Spiro[chromane-2,4'-piperidin]-4-one | 13.67 | [3] |
| 11iii | Pyridin-3-yl | Spiro[chromane-2,4'-piperidin]-4-one | 14.45 | [3] |
| 11vii | 4-Phenoxyphenyl | Spiro[chromane-2,4'-piperidin]-4-one | 1.14 | [3] |
Table 2: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against PI3Kα
| Compound ID | Substituents | IC50 (nM) | Reference |
| 13k | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative | 1.94 | [7] |
| 35 | 2,6,8-trisubstituted imidazo[1,2-a]pyridine | 150 | [9][10] |
| 2g | 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methyl derivative | 1.8 | [8] |
| 12 | Thiazole derivative of 2g | 2.8 | [8] |
Table 3: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against SIK1
| Compound ID | Substituents | IC50 (nM) | Selectivity vs SIK2/SIK3 | Reference |
| 27 | Phenyl substituted imidazo[1,2-a]pyridine | <1 | >100-fold | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound Scaffold
This protocol describes a general two-step synthesis of the this compound scaffold, starting from 2-aminopyridine.
Step 1: Synthesis of 2-Amino-3,5-dibromopyridine [1][14]
-
In a well-ventilated fume hood, dissolve 2-aminopyridine (1 equivalent) in a suitable solvent such as acetic acid or acetone.[1][14]
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (2 equivalents) or N-bromosuccinimide (NBS) (2 equivalents) in the same solvent dropwise with vigorous stirring, maintaining the temperature below 20°C.[1][14]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate or sodium hydroxide.[15]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[15]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from aqueous ethanol or petroleum ether to obtain 2-amino-3,5-dibromopyridine.[1]
Step 2: Cyclization to form this compound [16][17]
-
To a solution of 2-amino-3,5-dibromopyridine (1 equivalent) in a solvent such as ethanol or DMF, add an α-haloketone (e.g., 2-bromoacetophenone) (1.1 equivalents).
-
Add a base such as sodium bicarbonate (2 equivalents).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the this compound derivative.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general procedure for determining the in vitro kinase inhibitory activity of the synthesized compounds using a luminescence-based assay such as ADP-Glo™.
Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin A2, PI3Kα, SIK1)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (specific to the kinase)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should typically be ≤1%.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and its substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathways
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Caption: The STAT3 and NF-κB signaling pathways, potential targets for imidazo[1,2-a]pyridine-based inhibitors.
Experimental Workflow
Caption: A typical workflow for the discovery of kinase inhibitors based on the this compound scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of highly selective SIK1/2 inhibitors that modulate innate immune activation and suppress intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of SIK1 Alleviates the Pathologies of Psoriasis by Disrupting IL-17 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijssst.info [ijssst.info]
- 15. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiviral Drug Discovery Using 6,8-Dibromoimidazo[1,2-A]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6,8-dibromoimidazo[1,2-a]pyridine derivatives in antiviral drug discovery. The information is based on published research and is intended to guide the design and execution of further studies in this area.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral properties.[1] Specifically, 6,8-dibromoimidazo[1,2-a]pyridines bearing a thioether side chain have emerged as a promising class of compounds with activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), and Varicella-Zoster Virus (VZV).[2][3] Structure-activity relationship (SAR) studies have indicated that the hydrophobicity (logP) of these molecules is a critical determinant of their antiviral potency.[2][3]
Antiviral Activity Profile
Derivatives of the this compound core have demonstrated significant in vitro antiviral activity. Notably, certain compounds within this class have exhibited a high therapeutic index, in some cases exceeding 150 for HCMV, indicating a favorable window between antiviral efficacy and cellular toxicity.[4]
Data Presentation
While specific quantitative data for a single "this compound" lead compound is not extensively detailed in publicly available literature, the following table summarizes representative antiviral activities for closely related imidazo[1,2-a]pyridine derivatives to illustrate the potential of this chemical class.
| Compound Class | Target Virus | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Imidazo[1,2-a]pyridine derivatives | HCMV | Plaque Reduction | Data not specified | Data not specified | >150 | [4] |
| 6-halogeno and 6-phenylimidazo[1,2-a]pyridine derivatives | HCMV | Not Specified | Potent | Not Specified | Not Specified | [5] |
| 6-halogeno and 6-phenylimidazo[1,2-a]pyridine derivatives | VZV (TK+ and TK-) | Not Specified | Potent | Not Specified | Selective | [5] |
| Dibromoimidazo[1,2-a]pyridines with thioether side chain | HIV-1 | CPE Reduction | Data not specified | Data not specified | Data not specified | [2][3] |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀). Data presented is indicative of the potential of the compound class.
Mechanism of Action
The precise mechanism of action for the antiviral activity of this compound derivatives is not fully elucidated. However, studies on related compounds provide some insights. For instance, their activity against both thymidine kinase-competent (TK+) and thymidine kinase-deficient (TK-) strains of VZV suggests a mechanism of action that is independent of the viral thymidine kinase.[5] This is a significant finding, as it indicates a potential for these compounds to be effective against viral strains that have developed resistance to conventional nucleoside analogs.
Putative Antiviral Targets and Signaling Pathways
Based on the broad-spectrum activity of imidazo[1,2-a]pyridine derivatives, several viral and host cell targets could be involved. The following diagram illustrates a generalized viral life cycle and potential points of inhibition for antiviral compounds.
Caption: Potential inhibition points of the viral life cycle by antiviral compounds.
Experimental Protocols
The following are representative protocols for the evaluation of antiviral compounds. These should be optimized and adapted based on the specific virus and cell line being used.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that is toxic to the host cells (CC₅₀).
Materials:
-
Host cell line (e.g., Vero, HEL, MT-4)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivative in cell culture medium.
-
Remove the overnight culture medium from the cells and add the compound dilutions to the respective wells. Include wells with medium only (background control) and cells with medium containing the same concentration of DMSO as the highest compound concentration (vehicle control).
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the CC₅₀ value using non-linear regression analysis.
Antiviral Assay (Plaque Reduction Assay for HCMV/VZV)
Objective: To determine the concentration of the compound that inhibits viral replication by 50% (EC₅₀).
Materials:
-
Confluent monolayer of host cells (e.g., human embryonic lung fibroblasts for HCMV) in 24- or 48-well plates
-
Virus stock of known titer (plaque-forming units/mL)
-
Cell culture medium
-
This compound derivative serial dilutions
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution
Protocol:
-
Infect the confluent cell monolayers with the virus at a low multiplicity of infection (MOI) for 1-2 hours.
-
Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add the prepared serial dilutions of the compound in the overlay medium to the infected cells.
-
Incubate the plates for a period that allows for plaque formation (e.g., 7-14 days for HCMV).
-
Fix the cells with a suitable fixative (e.g., methanol or formaldehyde).
-
Stain the cells with crystal violet solution.
-
Wash the plates and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound) and determine the EC₅₀ value.
Antiviral Assay (CPE Reduction Assay for HIV)
Objective: To determine the EC₅₀ of the compound against HIV-induced cytopathic effect (CPE).
Materials:
-
MT-4 cells
-
HIV-1 strain
-
RPMI-1640 medium with FBS and antibiotics
-
96-well plates
-
This compound derivative serial dilutions
-
MTT solution and solubilization buffer
Protocol:
-
Add serial dilutions of the compound to the wells of a 96-well plate.
-
Add MT-4 cells and the HIV-1 virus stock to the wells.
-
Incubate the plates for 5 days.
-
Assess cell viability by adding MTT solution, followed by solubilization buffer, and measuring absorbance as described in the cytotoxicity assay protocol.
-
The EC₅₀ is the concentration of the compound that protects 50% of the cells from virus-induced death.
Experimental and Drug Discovery Workflow
The discovery and development of antiviral agents based on the this compound scaffold can follow a structured workflow.
Caption: A logical workflow for the discovery and development of antiviral imidazo[1,2-a]pyridine derivatives.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel antiviral agents. The available data suggests promising activity against several clinically relevant viruses, and the independence from viral thymidine kinase for VZV activity highlights the potential for these compounds to overcome existing drug resistance mechanisms. Further research, including detailed mechanism of action studies and in vivo evaluation, is warranted to fully explore the therapeutic potential of this compound class. The protocols and workflows provided herein offer a framework for the continued investigation of these promising antiviral candidates.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Imidazo[1,2-a]pyridine Derivatives as Antiviral Agents | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of 6 or 8-substitution on the antiviral activity of 3-phenethylthiomethylimidazo[1,2-a]pyridine against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anticancer Applications of Substituted Imidazo[1,2-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines (IPs) are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Recent research has highlighted their potential as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines, including those of the breast, lung, colon, and leukemia.[1][2][3] These compounds exert their anticancer effects through the modulation of various critical cellular signaling pathways, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways, which are often dysregulated in cancer.[4][5] This document provides detailed application notes on several promising substituted imidazo[1,2-a]pyridine compounds, summarizes their quantitative anticancer activities, and offers detailed protocols for key experimental assays used in their evaluation.
Featured Imidazo[1,2-a]pyridine Compounds
Several substituted imidazo[1,2-a]pyridine derivatives have demonstrated significant anticancer potential. Here, we highlight a few notable examples:
-
Compound 6: This novel imidazo[1,2-a]pyridine has shown potent cytotoxic effects against melanoma and cervical cancer cell lines.[6] Its mechanism of action involves the inhibition of the AKT/mTOR pathway, leading to cell cycle arrest and apoptosis.[6]
-
Hydrazone Derivatives 8b and 8c: These compounds have exhibited significant cytotoxic activities against the leukemia K-562 cancer cell line.[3] They have been identified as potent EGFR inhibitors, with compound 8c also showing selective COX-2 inhibition.[3]
-
Derivative 13k: This 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative is a potent PI3Kα inhibitor with submicromolar inhibitory activity against various tumor cell lines.[7] It induces G2/M phase cell cycle arrest and apoptosis in non-small cell lung cancer cells.[7]
-
Compound I-11: This compound has been identified as a potent covalent inhibitor of KRAS G12C, a common mutation in intractable cancers.[8]
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity of selected substituted imidazo[1,2-a]pyridine compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Compounds against Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| IP-5 | HCC1937 | Breast Cancer | 45 | [9][10][11] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [9][10][11] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [9][10][11] |
| Compound 6 | A375 | Melanoma | <12 | [6] |
| WM115 | Melanoma | <12 | [6] | |
| HeLa | Cervical Cancer | 9.7 - 44.6 | [6] | |
| Hydrazone Derivative 8b | K-562 | Leukemia | 2.91 | [3] |
| Hydrazone Derivative 8c | K-562 | Leukemia | 1.09 | [3] |
| Compound 12b | Hep-2 | Laryngeal Cancer | 11 | [12] |
| HepG2 | Liver Cancer | 13 | [12] | |
| MCF-7 | Breast Cancer | 11 | [12] | |
| A375 | Melanoma | 11 | [12] | |
| Derivative 13k | HCC827 | Non-Small Cell Lung Cancer | 0.09 - 0.43 | [7] |
| A549 | Non-Small Cell Lung Cancer | 0.09 - 0.43 | [7] | |
| SH-SY5Y | Neuroblastoma | 0.09 - 0.43 | [7] | |
| HEL | Erythroleukemia | 0.09 - 0.43 | [7] | |
| MCF-7 | Breast Cancer | 0.09 - 0.43 | [7] |
Table 2: Kinase Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Compounds
| Compound | Target Kinase | IC50 | Reference |
| Hydrazone Derivative 8b | EGFR | 0.123 µM | [3] |
| Hydrazone Derivative 8c | EGFR | 0.072 µM | [3] |
| Hydrazone Derivative 8c | COX-2 | 1.09 µM | [3] |
| Derivative 13k | PI3Kα | 1.94 nM | [7] |
Signaling Pathways and Mechanisms of Action
Substituted imidazo[1,2-a]pyridine compounds often exert their anticancer effects by targeting key signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.[12] Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of key components of this pathway, such as PI3Kα.[7] By inhibiting this pathway, these compounds can induce cell cycle arrest and apoptosis.[7]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
STAT3/NF-κB Pathway
The STAT3 and NF-κB signaling pathways are key players in inflammation and immunity, and their collaborative signaling is strongly linked to cancer development and progression.[2][8] They control the expression of genes involved in cell proliferation, survival, and angiogenesis. Some imidazo[1,2-a]pyridine derivatives have been shown to modulate this pathway, suggesting another avenue for their anticancer activity.[5]
Caption: Modulation of the STAT3/NF-κB signaling pathway by imidazo[1,2-a]pyridines.
Experimental Protocols
The following are detailed protocols for key in vitro assays used to evaluate the anticancer properties of substituted imidazo[1,2-a]pyridine compounds.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of the long-term effects of a cytotoxic agent on cell proliferation.
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compound for a defined period (e.g., 24 hours).
-
Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 7-14 days, or until colonies are visible in the control wells.
-
Fixation and Staining:
-
Wash the wells with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be employed to assess the expression levels of key apoptosis-related proteins.
Protocol:
-
Cell Lysis: Treat cells with the imidazo[1,2-a]pyridine compound for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control like β-actin or GAPDH. An increase in the levels of cleaved caspase-3 and cleaved PARP, and an increased Bax/Bcl-2 ratio are indicative of apoptosis induction.
Conclusion
Substituted imidazo[1,2-a]pyridine compounds represent a promising class of anticancer agents with diverse mechanisms of action. The data and protocols presented herein provide a valuable resource for researchers in the field of oncology and drug discovery, facilitating the further investigation and development of these compounds as potential cancer therapeutics. Careful and standardized experimental execution is crucial for obtaining reliable and reproducible results in the evaluation of these and other potential anticancer drugs.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dangerous liaisons: STAT3 and NF-κB collaboration and crosstalk in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-[kappa]B and STAT3 signaling pathways collaboratively link inflammation to cancer - ProQuest [proquest.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 6,8-Dibromoimidazo[1,2-A]pyridine in Covalent Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have been extensively explored as inhibitors of various protein kinases, playing crucial roles in oncology, immunology, and inflammatory diseases.[2][3] The 6,8-dibromoimidazo[1,2-a]pyridine core offers a versatile platform for further functionalization, allowing for the fine-tuning of inhibitor potency and selectivity. This document provides detailed application notes and protocols for the design and evaluation of covalent inhibitors based on the this compound scaffold. Covalent inhibitors, which form a stable bond with their target protein, can offer advantages such as prolonged duration of action and increased potency.[4]
Application Notes: Designing Covalent Kinase Inhibitors
The this compound scaffold serves as an excellent starting point for the design of targeted covalent inhibitors. The bromine atoms at the 6 and 8 positions can be readily displaced through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce various functionalities.[2] A common strategy in covalent inhibitor design is to append an electrophilic "warhead" to the core scaffold. This warhead is designed to react with a nucleophilic amino acid residue, typically a cysteine, within the active site of the target kinase.
A proposed design for a covalent inhibitor based on the this compound scaffold involves replacing one of the bromine atoms with a linker attached to an acrylamide moiety. The acrylamide group can act as a Michael acceptor, forming a covalent bond with a cysteine residue. The remaining bromine atom can be substituted with other groups to optimize binding affinity and selectivity.
Quantitative Data Summary
While specific data for covalent inhibitors directly derived from this compound is an emerging area of research, the following table summarizes the inhibitory activity of 6,8-disubstituted imidazo[1,2-a]pyridine derivatives against Cyclin-Dependent Kinase 2 (CDK2), demonstrating the potential of this scaffold in kinase inhibitor design.[2]
| Compound ID | R1 (Position 8) | R2 (Position 6) | CDK2 IC50 (µM)[2] |
| 11ii | Spiro[chromane-2,4'-piperidin]-4-one | Pyridin-3-yl | 13.67 |
| 11iii | Spiro[chromane-2,4'-piperidin]-4-one | Pyridin-4-yl | 14.45 |
| 11vi | Spiro[chromane-2,4'-piperidin]-4-one | 4-Phenoxyphenyl | 1.14 |
| 11vii | Spiro[chromane-2,4'-piperidin]-4-one | 4-(Trifluoromethoxy)phenyl | 35.23 |
| 11viii | Spiro[chromane-2,4'-piperidin]-4-one | 4-Fluorophenyl | 63.38 |
Experimental Protocols
Protocol 1: Synthesis of a 6,8-Disubstituted Imidazo[1,2-a]pyridine-Based Covalent Inhibitor (Hypothetical)
This protocol describes a potential synthetic route to a covalent inhibitor where an acrylamide warhead is attached at the 8-position and a phenyl group at the 6-position of the imidazo[1,2-a]pyridine core.
Step 1: Synthesis of this compound This starting material can be synthesized from 2-amino-3,5-dibromopyridine and chloroacetaldehyde.
Step 2: Suzuki Coupling at the 6-Position
-
To a solution of this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane/water, add phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 8-bromo-6-phenylimidazo[1,2-a]pyridine.
Step 3: Buchwald-Hartwig Amination at the 8-Position
-
Combine 8-bromo-6-phenylimidazo[1,2-a]pyridine (1.0 eq), a suitable amine linker (e.g., tert-butyl (2-aminoethyl)carbamate, 1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq) in a dry solvent such as toluene.
-
Degas the mixture and heat under an inert atmosphere at 100-110 °C until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Step 4: Deprotection of the Amine
-
Dissolve the product from Step 3 in a suitable solvent (e.g., dichloromethane) and add an acid (e.g., trifluoroacetic acid) to remove the Boc protecting group.
-
Stir at room temperature until the reaction is complete.
-
Remove the solvent and excess acid under reduced pressure to yield the free amine.
Step 5: Acrylamide Warhead Installation
-
Dissolve the amine from Step 4 in an aprotic solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add a base (e.g., triethylamine or DIPEA, 1.5 eq).
-
Slowly add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the final covalent inhibitor.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,8-Dibromoimidazo[1,2-A]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6,8-Dibromoimidazo[1,2-A]pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for imidazo[1,2-a]pyridines?
A1: The most prevalent method for synthesizing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound, such as chloroacetaldehyde or α-bromoketones.[1][2][3] This reaction, often referred to as the Tschitschibabin reaction, is a versatile and widely used method for constructing this heterocyclic system.
Q2: What are the key starting materials for the synthesis of this compound?
A2: Based on common synthetic strategies for related compounds, the logical starting materials for this compound are 2-amino-3,5-dibromopyridine and a two-carbon electrophile, typically chloroacetaldehyde or a synthetic equivalent.
Q3: Which solvents are suitable for this synthesis?
A3: A range of solvents can be used, with the choice often impacting reaction time and yield. Common solvents for the synthesis of related imidazo[1,2-a]pyridines include ethanol, methanol, acetonitrile, and dimethylformamide (DMF).[4][5] For certain protocols, particularly those using microwave irradiation, a mixture of ethanol and water can be effective.[6]
Q4: Is a base required for this reaction?
A4: While the reaction can sometimes proceed without a base, the addition of a base is often used to neutralize the hydrogen halide formed during the cyclization, which can improve the reaction rate and yield. Common bases include sodium bicarbonate, triethylamine, and sodium hydroxide.[4]
Q5: What are the typical purification methods for the final product?
A5: Purification is commonly achieved through recrystallization or silica gel column chromatography.[3][4][6] A common solvent system for recrystallization is a mixture of ethyl acetate and n-hexane.[4] For column chromatography, gradients of ethyl acetate in petroleum ether or dichloromethane in acetone are frequently employed.[6]
Troubleshooting Guide
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Why is my reaction yield for this compound consistently low or non-existent? | 1. Inactive Starting Material: The 2-amino-3,5-dibromopyridine may be of poor quality or degraded. 2. Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. 3. Inefficient Cyclization: The final cyclization step may be slow or reversible under the current conditions. 4. Decomposition: The product or starting materials may be degrading under the reaction conditions. | 1. Verify Starting Material: Check the purity of the 2-amino-3,5-dibromopyridine by NMR or melting point and consider recrystallization if necessary. 2. Increase Temperature: Gradually increase the reaction temperature. For similar syntheses, temperatures range from 50°C to reflux.[4][6] Consider using microwave irradiation to accelerate the reaction.[6] 3. Add a Base: Introduce a non-nucleophilic base like sodium bicarbonate or triethylamine to facilitate the final deprotonation and cyclization step.[4] 4. Monitor Reaction Time: Use TLC or LCMS to monitor the reaction progress and stop it once the starting material is consumed to prevent product degradation. |
| Multiple Spots on TLC / Impure Product | My crude product shows multiple spots on TLC, and I'm having trouble with purification. What are the likely impurities? | 1. Unreacted Starting Material: Incomplete reaction leaving residual 2-amino-3,5-dibromopyridine. 2. Side Reactions: Formation of polymeric materials or other side products. 3. Intermediate Buildup: The initial N-alkylation intermediate may not have fully cyclized. | 1. Drive Reaction to Completion: Increase reaction time or temperature. Ensure at least a slight excess of the chloroacetaldehyde is used. 2. Optimize Conditions: Lowering the reaction temperature might reduce the formation of degradation or polymeric byproducts. 3. Promote Cyclization: Ensure the reaction is heated for a sufficient duration after the initial addition of reagents to facilitate the intramolecular cyclization. Adding a base can also promote this step.[4] |
| Product Isolation Issues | I'm having difficulty isolating the product from the reaction mixture. It seems to be an oil or is not precipitating. | 1. Incorrect pH: The product may be protonated and more soluble in the aqueous phase if the solution is acidic. 2. Solubility: The product may be highly soluble in the reaction solvent. 3. Insufficient Concentration: The product concentration may be too low for precipitation to occur. | 1. Neutralize Carefully: After the reaction, carefully neutralize the mixture with a saturated sodium bicarbonate solution to a pH of ~8 before extraction.[4] 2. Solvent Extraction: Perform a thorough extraction with a suitable organic solvent like ethyl acetate.[4] 3. Remove Solvent: Concentrate the organic extracts under reduced pressure to obtain the crude product before attempting purification.[4] |
Data Presentation: Yield Improvement in Analogous Syntheses
The following table summarizes yield data from the synthesis of related bromo-substituted imidazo[1,2-a]pyridines under various conditions. This data can be used as a reference for optimizing the synthesis of the 6,8-dibromo derivative.
| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-amino-5-bromopyridine | 40% Chloroacetaldehyde (aq) | None | Water | 55 | 20 | 53.4 | [4] |
| 2-amino-5-bromopyridine | 40% Chloroacetaldehyde (aq) | Triethylamine | Water | 55 | 20 | 72.4 | [4] |
| 2-amino-5-bromopyridine | 40% Chloroacetaldehyde (aq) | Sodium Hydroxide | Methanol | 55 | 12 | - | [4] |
| 2-amino-5-bromopyridine | 2-Bromomalonaldehyde | None | Acetonitrile | Reflux | 2 | 53 | [6] |
| 6-bromo-2-aminopyridine | 2-Bromomalonaldehyde | None | Ethanol/Water (1:1) | 110 (MW) | 0.17 | 80 | [6] |
| 5-iodo-2-aminopyridine | Chloroacetaldehyde | None | Ethanol | - | - | 84-91 | [5] |
Experimental Protocols
Proposed Protocol for this compound Synthesis
This protocol is a proposed method based on established procedures for analogous compounds, such as 6-bromoimidazo[1,2-a]pyridine.[4][5]
Materials:
-
2-amino-3,5-dibromopyridine
-
40% Chloroacetaldehyde aqueous solution
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a round-bottom flask, add 2-amino-3,5-dibromopyridine (1.0 eq).
-
Add ethanol as the solvent (approx. 5-10 mL per gram of aminopyridine).
-
Add 40% aqueous chloroacetaldehyde solution (1.2 eq).
-
Add sodium bicarbonate (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add deionized water and ethyl acetate to the residue.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethyl acetate/hexane mixture or by silica gel column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 5. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 6,8-Dibromoimidazo[1,2-A]pyridine by Recrystallization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 6,8-Dibromoimidazo[1,2-A]pyridine via recrystallization.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My this compound is not dissolving in the hot solvent. What should I do?
A1: This issue can arise from a few factors:
-
Inappropriate Solvent Choice: this compound is a halogenated heterocyclic compound, and its solubility can be specific. Based on structurally similar compounds, a mixed solvent system of ethyl acetate and n-hexane is a good starting point.[1] Pyridine derivatives are often polar and may require polar solvents.
-
Insufficient Solvent: You may not be using enough solvent. Add the hot solvent in small portions until the solid dissolves completely. Be cautious not to add a large excess, as this will reduce your yield.
-
Insoluble Impurities: Your crude material may contain insoluble impurities. If a significant portion of your compound has dissolved but a small amount of solid remains, you may need to perform a hot gravity filtration to remove these impurities before allowing the solution to cool.
Q2: The compound dissolved, but no crystals are forming after the solution has cooled. What is the problem?
A2: This is a common challenge in recrystallization, often due to one of the following:
-
Too Much Solvent: This is the most frequent reason for crystallization failure. If the solution is not saturated upon cooling, crystals will not form. To fix this, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.
-
Supersaturation: The solution might be supersaturated, meaning the compound is dissolved beyond its normal solubility limit at that temperature. To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod just below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Add a seed crystal of pure this compound, if available. The seed crystal acts as a template for further crystal formation.
-
-
Cooling Too Rapidly: Allowing the solution to cool too quickly can sometimes inhibit crystal formation. Let the solution cool slowly to room temperature before placing it in an ice bath.
Q3: An oil has formed instead of solid crystals. How can I resolve this?
A3: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point or when the solution is too concentrated. To address this:
-
Reheat and Add More Solvent: Reheat the solution until the oil completely redissolves. Then, add a small amount of additional hot solvent to decrease the concentration and allow the solution to cool more slowly.
-
Adjust Solvent Polarity: The polarity of the solvent system may not be optimal. If using a mixed solvent like ethyl acetate/hexane, try increasing the proportion of the more polar solvent (ethyl acetate).
Q4: My final yield of purified crystals is very low. What could have gone wrong?
A4: A low recovery can be attributed to several factors:
-
Using an Excessive Amount of Solvent: As mentioned, too much solvent will keep a significant portion of your product dissolved in the mother liquor.
-
Premature Crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Washing with Room Temperature Solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize the redissolving of your purified product.
-
Inherent Solubility: Some loss of product is unavoidable as the compound will have some solubility in the cold solvent. The goal is to minimize this by using the appropriate amount of solvent and ensuring adequate cooling.
Data Presentation: Solvent Systems for Recrystallization
The selection of an appropriate solvent is critical for successful recrystallization. For this compound, a mixed solvent system is often effective. The following table provides potential solvent systems based on literature for similar compounds.
| Solvent System | Component Properties | Rationale | Reference |
| Ethyl Acetate / n-Hexane | Ethyl Acetate (polar aprotic), n-Hexane (nonpolar) | A proven system for the related 6-bromoimidazo[1,2-a]pyridine.[1] The compound should be soluble in hot ethyl acetate and insoluble in hexane. | [1] |
| Ethanol / Water | Ethanol (polar protic), Water (polar protic) | A common system for polar organic molecules. The compound is dissolved in hot ethanol, and water is added dropwise as an anti-solvent. | General Knowledge |
| Dichloromethane / Hexane | Dichloromethane (polar aprotic), Hexane (nonpolar) | Suitable for compounds with intermediate polarity. | General Knowledge |
Experimental Protocol: Recrystallization of this compound
This protocol details the purification of this compound using an ethyl acetate/n-hexane solvent system.
Materials:
-
Crude this compound
-
Ethyl acetate
-
n-Hexane
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat ethyl acetate on a hot plate. Add the hot ethyl acetate to the crude solid in small portions, with swirling, until the solid just dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through it. Quickly filter the hot solution containing your compound into the pre-heated flask.
-
Crystallization: Add n-hexane dropwise to the hot ethyl acetate solution until the solution becomes slightly cloudy. Reheat the solution gently until it becomes clear again. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate/n-hexane mixture (in the same ratio used for crystallization) to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper for a few minutes while maintaining the vacuum. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven.
Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Column Chromatography of Brominated Imidazopyridines
This technical support center provides researchers, scientists, and drug development professionals with guidance on column chromatography methods for the purification of brominated imidazopyridines.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of brominated imidazopyridines.
Issue 1: Low or No Recovery of the Compound from the Column
-
Possible Cause 1: Compound is too polar and is irreversibly adsorbed onto the silica gel. Imidazopyridines are basic nitrogen-containing heterocycles that can interact strongly with the acidic silica gel.
-
Solution:
-
Add a small percentage of a basic modifier to your eluent, such as 0.1-1% triethylamine or ammonia in methanol. This will neutralize the acidic sites on the silica gel and reduce strong adsorption.
-
Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.[1][2]
-
If the compound is in a salt form, neutralize it with a mild base during work-up before chromatography.[1]
-
-
-
Possible Cause 2: The compound is unstable on silica gel and is decomposing. The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[3]
-
Possible Cause 3: The eluent system is not polar enough to elute the compound.
Issue 2: Poor Separation of the Desired Compound from Impurities
-
Possible Cause 1: The polarity of the compound and impurities are too similar.
-
Solution:
-
Optimize your solvent system by testing various combinations and ratios using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your desired compound to achieve good separation on the column.[3]
-
Try a different solvent system altogether. For example, if hexane/ethyl acetate is not working, consider dichloromethane/methanol or chloroform/methanol.[5]
-
Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to resolve compounds with close Rf values.
-
-
-
Possible Cause 2: The column was not packed or loaded correctly.
-
Solution:
-
Ensure the silica gel is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to channeling and poor separation.
-
Load the sample in a narrow band at the top of the column. Dissolve the crude product in a minimal amount of solvent for "wet loading" or adsorb it onto a small amount of silica gel for "dry loading" if it has poor solubility in the eluent.[2]
-
-
Issue 3: Streaking or Tailing of the Compound Spot on TLC and Column
-
Possible Cause 1: The compound is interacting too strongly with the stationary phase. As mentioned before, the basic nature of imidazopyridines can cause this.
-
Solution: Add a basic modifier like triethylamine to the eluent.[1]
-
-
Possible Cause 2: The sample is overloaded on the column.
-
Solution: Use an appropriate ratio of crude material to silica gel, typically ranging from 1:30 to 1:100 by weight.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of a brominated imidazopyridine?
A1: A good starting point for many imidazopyridine derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[6][7] You can start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity based on TLC analysis. For more polar compounds, dichloromethane/methanol is a common choice.[4]
Q2: How can I determine the best solvent system for my specific brominated imidazopyridine?
A2: Thin-layer chromatography (TLC) is the best way to determine the optimal solvent system. Test different solvent mixtures to find one that gives your desired compound an Rf value between 0.2 and 0.4, with good separation from any impurities.
Q3: Should I use silica gel or alumina for my column?
A3: Silica gel is the most common stationary phase for column chromatography. However, for basic compounds like imidazopyridines that may interact strongly or decompose on acidic silica, neutral or basic alumina can be a better choice.[1][2]
Q4: What is "dry loading" and when should I use it?
A4: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel (or your chosen stationary phase) before adding it to the column. This is particularly useful when your compound is not very soluble in the starting eluent.[2] To do this, dissolve your compound in a suitable solvent, mix it with a small amount of silica gel, and then evaporate the solvent completely to get a free-flowing powder, which you then add to the top of your packed column.
Q5: My brominated compound seems to be de-brominating on the column. What can I do?
A5: While less common with aromatic bromides, compound instability can occur. If you suspect de-bromination, which may be catalyzed by acidic sites on the silica, consider the following:
-
Use deactivated (neutral) silica gel or alumina.
-
Add a non-nucleophilic base like triethylamine to the eluent to neutralize the stationary phase.
-
Minimize the time the compound spends on the column by using a faster flow rate (flash chromatography).
Data Presentation
The following table summarizes various column chromatography conditions reported for the purification of imidazopyridine derivatives, which can serve as a starting point for developing a method for your brominated analog.
| Compound Type | Stationary Phase | Eluent System | Reference |
| C3-carbonylated imidazopyridines | Silica gel | Petroleum ether/Ethyl acetate (3:1) | [6] |
| 2-Phenylimidazo[1,2-a]pyridine | Silica gel | Ethyl acetate/Petroleum ether (1:3) | [7] |
| 6-Aryl-3-nitroimidazo[1,2-a]pyridines | Silica gel | Chloroform/Ethyl acetate (9:1) | [8] |
| Imidazo[1,2-a]pyridine-chromones | Silica gel | Hexane/Ethyl acetate (7:3) | [9] |
| Substituted imidazo[1,2-a]pyridines | Silica gel | Hexane/Ethyl acetate (gradient) | [10] |
| 5-Isopropylimidazo[1,2-a]pyridine | Silica gel | Hexane/Ethyl acetate (starting with 95:5) | [1] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography Procedure for a Brominated Imidazopyridine
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., hexane/ethyl acetate) that provides an Rf value of ~0.3 for the target compound and good separation from impurities.
-
-
Column Packing:
-
Select a column of appropriate size.
-
Prepare a slurry of silica gel in the initial, non-polar eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until the solvent level is just above the silica surface.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude brominated imidazopyridine in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product).
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
Gently add a thin layer of sand on top of the sample layer.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.
-
If using a gradient, start with the less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.
-
-
Fraction Collection and Analysis:
-
Collect fractions in an organized manner.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified brominated imidazopyridine.
-
Mandatory Visualization
Caption: Workflow for Flash Column Chromatography Purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6,8-Dibromoimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6,8-Dibromoimidazo[1,2-a]pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and offering solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield of this compound | 1. Incomplete Bromination of 2-Aminopyridine: The starting material, 2-amino-3,5-dibromopyridine, may be impure or not fully dibrominated. | - Verify Starting Material: Confirm the identity and purity of 2-amino-3,5-dibromopyridine using techniques like NMR and mass spectrometry. - Optimize Bromination: If synthesizing the precursor, carefully control the stoichiometry of the brominating agent to prevent under- or over-bromination.[1] |
| 2. Polymerization of Chloroacetaldehyde: Chloroacetaldehyde is prone to polymerization, especially in the presence of acids or bases, or upon heating.[2][3] | - Use Fresh or Stabilized Chloroacetaldehyde: Employ freshly distilled or a stabilized aqueous solution of chloroacetaldehyde. - Controlled Addition: Add the chloroacetaldehyde solution slowly to the reaction mixture at a controlled temperature. - Consider an Acetal: Use chloroacetaldehyde dimethyl acetal, which can be hydrolyzed in situ under acidic conditions to generate chloroacetaldehyde, minimizing polymerization.[3] | |
| 3. Incorrect Reaction Conditions: Inappropriate solvent, temperature, or reaction time can hinder the cyclization reaction. | - Solvent Choice: Ethanol or acetonitrile are commonly used solvents. Ensure the solvent is dry if required by the specific protocol. - Temperature Control: The reaction is typically performed at elevated temperatures (reflux). However, excessive heat can promote side reactions. Monitor the reaction progress by TLC to determine the optimal temperature and time. | |
| Presence of Multiple Spots on TLC, Indicating Impurities | 1. Over-bromination of the Starting Material: The presence of 2-amino-3,5,6-tribromopyridine or other polybrominated species in the starting material. | - Purify the Precursor: Purify the 2-amino-3,5-dibromopyridine via recrystallization or column chromatography before proceeding with the cyclization. |
| 2. Formation of Side Products from Chloroacetaldehyde: Self-condensation or other reactions of chloroacetaldehyde can lead to various byproducts. | - Optimize Reagent Addition: As mentioned above, controlled addition of chloroacetaldehyde is crucial. - Purification: Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) to separate the desired product from these impurities. | |
| 3. Incomplete Cyclization: Unreacted 2-amino-3,5-dibromopyridine remains in the reaction mixture. | - Increase Reaction Time/Temperature: Monitor the reaction by TLC and continue heating until the starting material is consumed. - Stoichiometry: Ensure an appropriate molar ratio of chloroacetaldehyde to the aminopyridine is used. A slight excess of the aldehyde may be necessary. | |
| 4. Potential Debromination: Although less common under these conditions, partial debromination of the product or starting material could theoretically occur, leading to mono-bromo or unsubstituted imidazo[1,2-a]pyridine. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation that might facilitate debromination. - Mild Conditions: If debromination is suspected, explore milder reaction conditions (lower temperature, shorter reaction time). | |
| Difficult Purification of the Final Product | 1. Co-elution of Impurities: Side products may have similar polarities to the desired this compound. | - Optimize Chromatography: Experiment with different solvent systems and gradients for column chromatography. - Recrystallization: Attempt recrystallization from a suitable solvent or solvent mixture to purify the product. |
| 2. Tarry Residue Formation: Polymerization of reagents can lead to the formation of intractable tars. | - Reaction Quenching: Upon completion, quench the reaction appropriately (e.g., with a bicarbonate solution) to neutralize any acid or base that might promote further side reactions during workup. - Filtration: Filter the crude reaction mixture before concentration to remove any insoluble polymeric material. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when preparing the precursor, 2-amino-3,5-dibromopyridine?
A1: The most common side reaction is over-bromination of 2-aminopyridine, leading to the formation of 2-amino-3,5,6-tribromopyridine and other polybrominated species.[1] Controlling the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine) and the reaction conditions is critical to maximize the yield of the desired dibrominated product.
Q2: I observe a significant amount of a dark, viscous residue after my reaction. What is the likely cause?
A2: This is often due to the polymerization of chloroacetaldehyde.[2][3] To mitigate this, use a fresh, high-quality source of chloroacetaldehyde, consider using its more stable acetal form, and control the reaction temperature and addition rate.
Q3: Can the bromine atoms on the pyridine ring be displaced during the reaction?
A3: While the C-Br bonds on the pyridine ring are generally stable, harsh reaction conditions (e.g., very high temperatures, presence of strong nucleophiles) could potentially lead to nucleophilic aromatic substitution, although this is not a commonly reported side reaction for this specific synthesis. The reactivity of bromine atoms on a pyridine ring can be influenced by the other substituents present.
Q4: My NMR spectrum shows unexpected signals. What could they be?
A4: Unexpected signals could arise from various impurities. Common possibilities include:
-
Unreacted 2-amino-3,5-dibromopyridine.
-
Side products from the self-reaction of chloroacetaldehyde.
-
Partially debrominated imidazo[1,2-a]pyridine species.
-
Regioisomers, although less likely in this specific synthesis. Careful analysis of the coupling patterns and chemical shifts, along with 2D NMR techniques, can help in identifying these impurities.
Q5: What is the best way to purify the final this compound product?
A5: The most common and effective method for purification is silica gel column chromatography. A gradient elution with a mixture of ethyl acetate and hexane is typically effective. Recrystallization from a suitable solvent can be used as a final purification step to obtain highly pure material.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-3,5-dibromopyridine (Precursor)
This protocol is a general procedure and may require optimization based on laboratory conditions and available reagents.
Materials:
-
2-Aminopyridine
-
N-Bromosuccinimide (NBS) or Bromine
-
Acetonitrile or Acetic Acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-aminopyridine in the chosen solvent (acetonitrile or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the brominating agent (2.0-2.2 equivalents) in the same solvent to the cooled 2-aminopyridine solution while stirring vigorously.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-amino-3,5-dibromopyridine by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.
Protocol 2: Synthesis of this compound
This protocol describes the cyclization of 2-amino-3,5-dibromopyridine with chloroacetaldehyde. A patent for the synthesis of 6-bromoimidazo[1,2-a]pyridine suggests reacting 2-amino-5-bromopyridine with a 40% aqueous solution of chloroacetaldehyde.[4]
Materials:
-
2-Amino-3,5-dibromopyridine
-
Chloroacetaldehyde (40% aqueous solution) or Chloroacetaldehyde dimethyl acetal
-
Ethanol or Acetonitrile
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-amino-3,5-dibromopyridine in ethanol or acetonitrile, add sodium bicarbonate (1.5-2.0 equivalents).
-
Heat the mixture to reflux.
-
Slowly add chloroacetaldehyde (1.2-1.5 equivalents) to the refluxing mixture over a period of 30 minutes.
-
Continue to reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Optimization of reaction conditions for imidazo[1,2-a]pyridine synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a very low yield or no desired product at all. What are the possible reasons and how can I improve the yield?
-
Answer: Low yields are a common challenge in the synthesis of imidazo[1,2-a]pyridines. Several factors could be contributing to this issue. Consider the following troubleshooting steps:
-
Inadequate Reaction Conditions: The chosen reaction conditions, such as temperature, reaction time, solvent, and catalyst, may not be optimal for your specific substrates. The synthesis of imidazo[1,2-a]pyridines can be sensitive to these parameters. For instance, in copper-catalyzed reactions, the choice of the copper salt and solvent can significantly impact the yield. Optimization experiments have shown CuBr to be an effective catalyst in DMF at 80°C for the reaction of aminopyridines and nitroolefins, achieving yields up to 90%.[1] Some modern methods even allow for catalyst-free conditions at elevated temperatures (e.g., 60°C) when reacting α-bromo/chloroketones with 2-aminopyridines.[2]
-
Poor Quality of Starting Materials: Impurities in your starting materials, such as the 2-aminopyridine or the carbonyl compound, can interfere with the reaction. Ensure that your reagents are pure and dry, as moisture can be detrimental in many cases.
-
Substrate Reactivity: The electronic properties of the substituents on your starting materials play a crucial role. Electron-donating groups on the 2-aminopyridine ring generally lead to higher yields, while electron-withdrawing groups can decrease reactivity.[1][3] Similarly, the nature of the ketone or aldehyde will influence the reaction outcome.
-
Decomposition of Reagents: Some reagents, like certain isocyanides used in multicomponent reactions, can be sensitive to acid and decompose at higher temperatures, leading to lower yields.[4]
-
Inefficient Purification: The desired product might be lost during the work-up and purification steps. Automated flow synthesis and purification systems have been developed to address this and can improve isolated yields.[5]
Troubleshooting Workflow for Low Yield:
-
Issue 2: Formation of Side Products
-
Question: I am observing significant formation of side products in my reaction mixture, complicating purification. What are these side products and how can I minimize them?
-
Answer: The formation of side products is a common issue, particularly in one-pot and multicomponent reactions. The nature of these impurities depends on the specific synthetic route employed.
-
Self-Condensation of Carbonyl Compounds: Aldehydes and ketones can undergo self-condensation reactions, especially under basic conditions.
-
Polymerization: Some starting materials or intermediates might be prone to polymerization under the reaction conditions.
-
Incomplete Cyclization: The intermediate formed after the initial reaction between the 2-aminopyridine and the carbonyl compound may not cyclize efficiently, leading to the accumulation of this intermediate as a major byproduct.
-
Regioisomer Formation: Depending on the substitution pattern of the 2-aminopyridine, the formation of regioisomers is possible, although the synthesis of imidazo[1,2-a]pyridines is generally regioselective.
Strategies to Minimize Side Products:
-
Optimize Reaction Conditions: Carefully controlling the reaction temperature and time can minimize the formation of side products. Lowering the temperature may reduce the rate of side reactions.
-
Order of Reagent Addition: In multicomponent reactions, the order of addition of reagents can be critical.
-
Choice of Catalyst: The catalyst can influence the selectivity of the reaction. For example, in some protocols, iodine has been used as a cost-effective and environmentally friendly catalyst that can lead to high yields with good purity. [3][4] * Solvent Selection: The choice of solvent can affect the solubility of intermediates and transition states, thereby influencing the reaction pathway and selectivity.
-
Issue 3: Difficulty in Product Purification
-
Question: The purification of my crude product is challenging. What are the recommended methods for purifying imidazo[1,2-a]pyridines?
-
Answer: Purification can indeed be challenging due to the similar polarities of the product and certain byproducts.
-
Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridines. A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to achieve good separation.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent can be a highly effective purification method. This can also provide crystals suitable for X-ray analysis to confirm the structure.
-
Automated Purification: As mentioned earlier, automated flow synthesis and purification systems can be employed for high-throughput synthesis and purification, often involving techniques like frontal affinity chromatography. [5] * Filtration: In some cases, particularly in multicomponent reactions where the product precipitates out of the reaction mixture, simple filtration can yield a product of high purity, avoiding the need for chromatography. [4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the imidazo[1,2-a]pyridine core?
A1: The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, with the following being some of the most prevalent:
-
Condensation of 2-Aminopyridines with α-Halocarbonyls: This is a classical and widely used method. [6]* Multicomponent Reactions (MCRs): These reactions, often involving a 2-aminopyridine, an aldehyde or ketone, and a third component like an isocyanide, offer an efficient way to construct the imidazo[1,2-a]pyridine scaffold in a single step. [4]* Metal-Catalyzed Reactions: Various transition metals, particularly copper and palladium, are used to catalyze the synthesis through different pathways, including oxidative coupling and dehydrogenative cyclization. [7][8]* Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in many synthetic protocols. [9] Q2: How does the choice of catalyst affect the reaction outcome?
A2: The catalyst plays a pivotal role in many synthetic routes to imidazo[1,2-a]pyridines by influencing reaction rate, yield, and sometimes even selectivity.
-
Lewis Acids: Catalysts like iodine can activate the carbonyl group or an imine intermediate, facilitating nucleophilic attack. [4][10]* Transition Metals: Copper and palladium catalysts are often involved in oxidative C-N bond formation. The choice of the metal and its ligands can be optimized for specific substrates. For instance, CuI has been shown to be effective in aerobic oxidative synthesis. [7]* Catalyst-Free Conditions: It is worth noting that several modern protocols have been developed that proceed efficiently without a catalyst, often by using elevated temperatures or specific solvent systems. [2] Q3: What are the key reaction parameters to optimize for this synthesis?
A3: The following parameters are crucial for optimizing the synthesis of imidazo[1,2-a]pyridines and should be systematically investigated:
-
Temperature: The optimal temperature can vary significantly between different synthetic methods.
-
Solvent: The polarity and boiling point of the solvent can have a profound effect on the reaction. Common solvents include DMF, ethanol, and water. [1][11]* Catalyst Loading: The amount of catalyst used should be optimized to ensure efficient conversion without leading to unwanted side reactions.
-
Reaction Time: Monitoring the reaction progress by techniques like TLC is essential to determine the optimal reaction time and avoid product degradation.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various synthetic protocols for imidazo[1,2-a]pyridines, allowing for easy comparison.
Table 1: Optimization of a Copper-Catalyzed Synthesis [1]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuBr (10) | DMF | 80 | 12 | 90 |
| 2 | CuCl (10) | DMF | 80 | 12 | 85 |
| 3 | CuI (10) | DMF | 80 | 12 | 82 |
| 4 | Cu(OAc)₂ (10) | DMF | 80 | 12 | 75 |
| 5 | CuBr (10) | DMSO | 80 | 12 | 88 |
| 6 | CuBr (10) | Toluene | 80 | 12 | 65 |
| 7 | CuBr (10) | DMF | 60 | 12 | 70 |
| 8 | CuBr (10) | DMF | 100 | 12 | 85 |
Table 2: Iodine-Catalyzed Three-Component Synthesis [3]
| Entry | Iodine (mol%) | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 5 | Water | 30 | 65 |
| 2 | 10 | Water | 30 | 80 |
| 3 | 15 | Water | 30 | 92 |
| 4 | 20 | Water | 30 | 96 |
| 5 | 25 | Water | 30 | 96 |
| 6 | 20 | Ethanol | 30 | 85 |
| 7 | 20 | Acetonitrile | 30 | 70 |
| 8 | 20 | None | 30 | 50 |
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-imidazo[1,2-a]pyridines from 2-Aminopyridine and Phenacyl Bromide [6]
-
Dissolve the substituted 2-aminopyridine (2.0 mmol) in aqueous ethanol (1:1 v/v, 10 mL).
-
To this solution, add the substituted phenacyl bromide (2.0 mmol).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (4.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1 v/v) mobile phase.
-
Upon completion of the reaction, extract the product with a mixture of water and chloroform (1:1, 2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Iodine-Catalyzed Three-Component Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-yl Derivatives [3]
-
In a reaction vessel, mix acetophenone derivatives (1.0 mmol) and a catalytic amount of iodine (20 mol %) in 4.0 mL of distilled water.
-
Irradiate the mixture using an ultrasound bath at room temperature for 30 minutes.
-
Add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) to the above mixture.
-
Continue the ultrasound irradiation at room temperature for an additional 30 minutes.
-
After completion of the reaction (monitored by TLC), collect the precipitated product by filtration.
-
Wash the solid product with water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
Visualizations
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. bio-conferences.org [bio-conferences.org]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of Halogenated Heterocycles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation in palladium-catalyzed cross-coupling reactions of halogenated heterocycles.
Troubleshooting Guides & FAQs
This section addresses common issues related to catalyst deactivation encountered during Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille reactions involving halogenated heterocycles.
Issue 1: Low or No Conversion of the Halogenated Heterocycle
Q1: My cross-coupling reaction with a nitrogen-containing heterocycle (e.g., pyridine, pyrimidine, quinoline) is sluggish or fails completely. What is the likely cause?
A1: The primary suspect is catalyst poisoning by the nitrogen atom of your heterocyclic substrate. The lone pair of electrons on the nitrogen can coordinate strongly to the palladium center, forming a stable, catalytically inactive complex.[1][2][3][4][5] This is a prevalent issue, especially with 2-substituted pyridines.
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][3][6] These ligands can shield the palladium center, sterically hindering the coordination of the heterocyclic substrate.
-
Use a Robust Pre-catalyst: Modern palladacycle pre-catalysts (e.g., Buchwald G3/G4, PEPPSI catalysts) are designed for the efficient and clean generation of the active Pd(0) species, which can sometimes overcome poisoning issues.
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to compensate for the portion of the catalyst that is deactivated.[4]
-
Additives: In some cases, additives like copper(II) acetate have been reported to act as Lewis acids, coordinating to the pyridine nitrogen and preventing it from poisoning the palladium catalyst.[7]
Q2: My reaction with a sulfur-containing heterocycle (e.g., thiophene, thiazole) is not working. Could this also be catalyst poisoning?
A2: Yes, similar to nitrogen heterocycles, the sulfur atom in thiophene and its derivatives can act as a poison to the palladium catalyst, leading to deactivation.[8] This is a known issue in reactions like the Heck coupling of bromothiophenes.[9]
Troubleshooting Steps:
-
Ligand Choice: As with nitrogen heterocycles, the use of bulky, electron-rich ligands is often beneficial.
-
Catalyst Selection: Some catalyst systems are inherently more robust to sulfur poisoning. Screening different palladium sources and ligands is recommended.
-
Reaction Conditions: Optimization of temperature and reaction time can sometimes help to mitigate the effects of catalyst poisoning.
Q3: My reaction turns black, and the conversion stalls. What does this indicate?
A3: The formation of a black precipitate, commonly known as palladium black, is a frequent mode of catalyst deactivation.[3][5][10][11] This consists of agglomerated, insoluble, and catalytically inactive palladium nanoparticles. High reaction temperatures and incomplete ligand coordination can accelerate its formation.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer duration.
-
Ensure Proper Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. A slight excess of the ligand may be beneficial.
-
Use a Pre-catalyst: Well-defined pre-catalysts can lead to a more controlled generation of the active species and reduce the formation of palladium black.
Q4: I am using an aryl chloride, and the reaction is very slow. Is this a deactivation issue?
A4: While it could be related to deactivation, slow reactions with aryl chlorides are often due to the high bond strength of the C-Cl bond, which makes the oxidative addition step (often the rate-determining step) very slow.[6][12]
Troubleshooting Steps:
-
Switch to a More Active Halide: If your synthetic route allows, using the corresponding aryl bromide or iodide will significantly increase the rate of oxidative addition.
-
Use a Highly Active Catalyst System: Catalyst systems based on bulky, electron-rich ligands like the Buchwald biarylphosphine ligands or NHC ligands are often necessary for the efficient activation of aryl chlorides.[6][12]
-
Increase Reaction Temperature: Higher temperatures are typically required for the cross-coupling of aryl chlorides.
Issue 2: Formation of Significant Side Products
Q1: I am observing a significant amount of the dehalogenated heterocycle in my reaction mixture. What is causing this?
A1: Dehalogenation, where the halogen atom is replaced by a hydrogen atom, is a common side reaction. It can occur through several pathways, including β-hydride elimination in reactions like the Buchwald-Hartwig amination, or protodeboronation of the boronic acid in Suzuki couplings followed by reduction.[3][9][13][14]
Troubleshooting Steps:
-
For Suzuki Reactions (Protodeboronation):
-
Use High-Purity Reagents: Ensure your boronic acid is fresh and has not degraded.
-
Use Anhydrous Conditions: Traces of water can promote protodeboronation. Use dry solvents and reagents.
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than boronic acids.
-
-
For Buchwald-Hartwig Aminations (β-Hydride Elimination):
-
Ligand Selection: Choose ligands that favor reductive elimination over β-hydride elimination.
-
-
General:
Q2: My Suzuki-Miyaura reaction is producing a lot of homocoupled product from my boronic acid. How can I prevent this?
A2: Homocoupling of boronic acids is often caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling.[3]
Troubleshooting Steps:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. This can be done by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[3]
-
Use a Pre-formed Pd(0) Source: Using a Pd(0) pre-catalyst can sometimes reduce homocoupling that may occur during the in-situ reduction of a Pd(II) source.
Quantitative Data Summary
The following tables provide a summary of quantitative data to illustrate the impact of different reaction parameters on the outcome of cross-coupling reactions with halogenated heterocycles.
Table 1: Comparison of Palladium Catalyst Performance in the Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [3][8]
| Catalyst (mol%) | Ligand | Base | Solvent | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 24 | 85 |
| Pd(dppf)Cl₂·CH₂Cl₂ (2) | dppf | K₂CO₃ | 1,4-Dioxane | 12 | 70 |
| Pd₂(dba)₃ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 12 | >95 |
Note: This table is a compilation of data from different sources and is for illustrative purposes. Direct comparison of yields should be made with caution due to variations in specific reaction conditions.
Table 2: Effect of Base on the Heck Reaction of 2- and 3-Bromothiophene with Pent-4-en-2-ol [9][16]
| Substrate | Base | Total Yield (%) |
| 2-Bromothiophene | K₂CO₃ | 93 |
| 3-Bromothiophene | K₂CO₃ | 93 |
| 4-Bromoacetophenone | K₂CO₃ | 98 |
| 4-Bromoacetophenone | NaHCO₃ | 99 |
Reaction Conditions: [Pd(η³-C₃H₅)Cl]₂/Tedicyp catalyst, DMF, 130 °C, 20 h.
Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling of a Halogenated Heterocycle
This protocol provides a general starting point and may require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the halogenated heterocycle (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., a Buchwald G3 palladacycle, 1-3 mol%) and the corresponding ligand if not using a pre-catalyst.
-
Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v or toluene) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2][6]
Protocol 2: Reactivation of Deactivated Palladium on Carbon (Pd/C)
This protocol is for the regeneration of Pd/C that has been deactivated, for instance, by organic residues.
-
Washing with Solvent: Wash the deactivated Pd/C catalyst with an alcohol solution (e.g., methanol) under reflux for 3-8 hours. Afterwards, wash the catalyst with deionized water 2-4 times.[17]
-
Ultrasonic Cleaning: Suspend the washed catalyst in deionized water and place it in an ultrasonic cleaning machine for about 20 minutes. Filter and wash the filter cake with deionized water.[17]
-
Base Treatment: Soak the catalyst in a dilute alkali solution (e.g., 1-2% NaOH) for several hours.[17][18]
-
Neutralization: Wash the catalyst with deionized water until the washings are neutral.
-
Drying: Dry the reactivated catalyst. It is crucial not to let the catalyst dry completely in the air if it is not stabilized with water, as it can be pyrophoric.[18]
Protocol 3: Reactivation of Palladium Black
This protocol describes a method to regenerate a catalytically active species from palladium black.
-
Acidic Treatment: Suspend the palladium black in a suitable solvent and treat it with a mild acidic solution.
-
Oxidizing Agent: The addition of an oxidizing agent may be necessary to re-oxidize the Pd(0) to a soluble Pd(II) species.
-
Isolation: After the palladium has dissolved, the solution can be carefully neutralized and the palladium can be re-precipitated or used in solution for the preparation of a new catalyst.
Note: The specific conditions for the reactivation of palladium black can vary significantly and should be approached with caution.
Visualizations
Catalyst Deactivation Pathways
Caption: Common pathways for palladium catalyst deactivation.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low-yielding reactions.
Catalytic Cycle with a Deactivation Pathway
Caption: A simplified catalytic cycle showing a deactivation pathway.
References
- 1. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 2. US3214385A - Reactivation of spent palladium-oncarbon hydrogenation catalyst - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. [PDF] Solvent effects in palladium catalysed cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 17. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Identification of byproducts in imidazo[1,2-a]pyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine synthesis. The following sections address common issues related to byproduct formation and offer guidance on their identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-a]pyridine synthesis is yielding a significant amount of an unknown impurity. What are the most common byproducts I should consider?
A1: The formation of byproducts is highly dependent on the synthetic route employed. However, some common side products across various methods include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual 2-aminopyridine, α-halocarbonyl compounds, aldehydes, or other starting materials.
-
Polysubstituted Imidazo[1,2-a]pyridines: Under certain conditions, further substitution on the imidazo[1,2-a]pyridine core can occur, leading to di- or tri-substituted byproducts.[1][2]
-
Dimers of 2-Aminopyridine: Self-condensation of 2-aminopyridine can occur, especially at elevated temperatures.
-
Byproducts from Solvent Participation: In reactions where an alcohol (e.g., methanol) is used as a solvent, it can sometimes participate in side reactions. For instance, in the Groebke-Blackburn-Bienaymé (GBB) reaction, methanol can add to the intermediate Schiff base.
-
Pyridine N-Oxide Related Impurities: When using pyridine N-oxides as reactants, incomplete reaction or side reactions involving the N-oxide functionality can lead to impurities.[3]
-
Oxidative Dimerization Products: In some cases, oxidative coupling of aminopyridine derivatives can lead to dimeric byproducts.[4][5]
Q2: How can I identify the specific byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for unambiguous byproduct identification. A general workflow is as follows:
-
Chromatographic Separation: Initially, separate the components of your crude reaction mixture using techniques like Thin Layer Chromatography (TLC) for a quick assessment, followed by column chromatography for isolation of the byproduct. High-Performance Liquid Chromatography (HPLC) can provide quantitative information on the purity of your main product and the relative amounts of byproducts.
-
Spectroscopic Analysis: Once isolated, subject the byproduct to a suite of spectroscopic analyses:
-
Mass Spectrometry (MS): Provides the molecular weight of the byproduct, which is a crucial first step in determining its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed information about the structure of the molecule, including the number and types of protons and carbons, and their connectivity.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the byproduct.
-
Q3: My reaction yield is low, and I suspect it's due to byproduct formation. How can I minimize side reactions?
A3: Minimizing byproduct formation often involves optimizing the reaction conditions. Here are some key parameters to consider:
-
Reaction Temperature: Temperature can have a significant impact on the reaction outcome. For instance, in the copper-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, 80°C was found to be the ideal temperature for maximizing the yield of the desired product.[1] Running reactions at too high a temperature can often lead to decomposition and the formation of tars or polymeric materials. Conversely, a temperature that is too low may result in an incomplete reaction.
-
Choice of Catalyst: The catalyst can influence both the reaction rate and the product distribution. For example, in some syntheses, copper(I) bromide has been shown to be a highly effective catalyst.[1] In other cases, a metal-free approach might be preferable to avoid metal-catalyzed side reactions.[5][6][7]
-
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, and in some cases, the solvent can participate in the reaction. It is advisable to screen different solvents to find the one that gives the cleanest reaction profile.
-
Purity of Reagents: Using high-purity starting materials is crucial, as impurities can sometimes act as catalysts for side reactions.
-
Inert Atmosphere: If any of the reactants or intermediates are sensitive to oxygen or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis byproducts.
Troubleshooting Guides
Issue 1: An unexpected peak with a higher molecular weight than the product is observed in the LC-MS.
Possible Cause: Dimerization of a starting material or product, or the formation of a polysubstituted product.
Troubleshooting Steps:
-
Isolate the Byproduct: Use preparative HPLC or column chromatography to isolate the high molecular weight species.
-
Characterize the Structure: Obtain high-resolution mass spectrometry (HRMS) data to determine the exact mass and predict the molecular formula. Use 1D and 2D NMR techniques (e.g., COSY, HMBC, HSQC) to elucidate the structure.
-
Adjust Reaction Conditions:
-
Lower the Concentration: Running the reaction at a lower concentration can disfavor bimolecular side reactions like dimerization.
-
Modify the Stoichiometry: If polysubstitution is suspected, try using a smaller excess of the substituting reagent.
-
Issue 2: The 1H NMR of the crude product shows broad signals or a complex pattern that is not consistent with the desired product.
Possible Cause: Presence of multiple isomers, polymeric material, or paramagnetic species.
Troubleshooting Steps:
-
Purify a Small Sample: Attempt to purify a small amount of the crude material by preparative TLC or a small-scale column to see if a clean product can be obtained.
-
Re-evaluate Reaction Conditions:
-
Temperature Control: Overheating can lead to decomposition and polymerization. Ensure uniform and controlled heating.
-
Catalyst Choice: Some catalysts may promote isomerization or polymerization. Consider screening alternative catalysts.[2]
-
-
Check Starting Materials: Ensure the starting materials are pure and do not contain isomers that could lead to multiple products.
Data Presentation
Table 1: Effect of Catalyst on the Yield of Imidazo[1,2-a]pyridines *
| Catalyst | Yield (%) |
| CuBr | 90 |
| CuCl | 85 |
| CuI | 82 |
| FeCl3 | 65 |
| No Catalyst | <10 |
*Data derived from a study on the copper-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins. The yield refers to the desired product, and lower yields with certain catalysts may indicate a higher proportion of byproducts or unreacted starting materials.[1]
Experimental Protocols
Protocol 1: General Procedure for Byproduct Identification using LC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
LC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution method, starting with a high percentage of water (with 0.1% formic acid) and gradually increasing the percentage of organic solvent (e.g., acetonitrile or methanol, with 0.1% formic acid).
-
MS Detection: Couple the HPLC system to a mass spectrometer (e.g., ESI-QTOF) to obtain the mass-to-charge ratio (m/z) of the eluting peaks.
-
Data Analysis: Correlate the peaks in the chromatogram with their corresponding mass spectra to identify the molecular weights of the main product and any byproducts.
Protocol 2: Isolation of Byproducts by Column Chromatography
-
TLC Analysis: Develop a TLC method that provides good separation between the desired product and the byproduct(s).
-
Column Packing: Pack a glass column with silica gel or another appropriate stationary phase, using the eluent system developed in the TLC analysis.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure byproduct.
-
Solvent Evaporation: Combine the fractions containing the pure byproduct and remove the solvent under reduced pressure to obtain the isolated byproduct for further characterization.
Mandatory Visualization
Caption: Workflow for the identification and characterization of byproducts.
Caption: Potential side reaction in the GBB synthesis of imidazo[1,2-a]pyridines.
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Avoid Debromination in Imidazo[1,2-a]pyridine Reactions
For researchers, scientists, and drug development professionals working with the versatile imidazo[1,2-a]pyridine scaffold, the undesired cleavage of a carbon-bromine bond (debromination) during cross-coupling reactions is a frequent and frustrating challenge. This side reaction not only reduces the yield of the desired functionalized product but also complicates purification. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and mitigate debromination in your experiments.
Troubleshooting Guides
This section offers a systematic approach to resolving debromination issues in common palladium-catalyzed cross-coupling reactions of bromo-imidazo[1,2-a]pyridines.
Issue: Significant Debromination Observed in Suzuki-Miyaura Coupling
Description: You are performing a Suzuki-Miyaura coupling with a bromo-imidazo[1,2-a]pyridine and an organoboron reagent, but you are observing a significant amount of the corresponding debrominated imidazo[1,2-a]pyridine as a byproduct.
Troubleshooting Workflow:
Issue: Debromination in Buchwald-Hartwig Amination
Description: When attempting to aminate a bromo-imidazo[1,2-a]pyridine, the primary byproduct is the debrominated starting material.
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: Why is debromination a common side reaction in palladium-catalyzed cross-coupling of bromo-imidazo[1,2-a]pyridines?
A1: Debromination, often proceeding through a hydrodebromination pathway, is a common side reaction in palladium-catalyzed cross-couplings of aryl bromides, including bromo-imidazo[1,2-a]pyridines. The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H species can then transfer a hydride to the imidazo[1,2-a]pyridine ring, leading to the cleavage of the C-Br bond and formation of the debrominated product. The imidazo[1,2-a]pyridine core's electronic properties can also influence the lability of the C-Br bond.
Q2: What are the primary sources of the hydride in the reaction mixture?
A2: Hydride sources can be numerous and sometimes cryptic. Common sources include:
-
Solvents: Protic solvents like alcohols (e.g., methanol, isopropanol) and even seemingly aprotic solvents like DMF can act as hydride donors.
-
Bases: Certain bases, particularly strong organic bases in the presence of a proton source, can facilitate the formation of Pd-H species.
-
Water: Trace amounts of water in the reaction mixture can serve as a proton source, leading to the formation of hydrides.
-
Starting Materials and Reagents: Impurities in reagents or degradation of starting materials can sometimes generate species that act as hydride donors.
Q3: How does the position of the bromine atom on the imidazo[1,2-a]pyridine ring affect the likelihood of debromination?
A3: The electronic environment of the C-Br bond, which is influenced by the position of the bromine atom, plays a crucial role. While systematic comparative studies are limited, it is generally observed that C-Br bonds at more electron-deficient positions can be more susceptible to certain reductive cleavage pathways. The proximity of the bromine to the nitrogen atoms of the heterocyclic system can also influence its reactivity and susceptibility to side reactions.
Q4: Are there any "universal" conditions that are a good starting point to avoid debromination?
A4: While every reaction requires optimization, a good starting point for minimizing debromination in cross-coupling reactions of bromo-imidazo[1,2-a]pyridines would be:
-
Catalyst System: A palladium precatalyst with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.
-
Solvent: Anhydrous, aprotic solvents like 1,4-dioxane or toluene.
-
Temperature: The lowest effective temperature, typically in the range of 80-100 °C.
Q5: Can microwave irradiation help in reducing debromination?
A5: Yes, microwave-assisted synthesis can be a valuable tool.[3] The rapid heating provided by microwaves can significantly shorten reaction times. By reaching the desired temperature quickly and holding it for a shorter duration, the overall exposure of the substrate to conditions that might favor debromination is reduced, often leading to higher yields of the desired product and fewer byproducts.[3]
Data Presentation: Ligand and Base Effects on Debromination
The following table summarizes the general effect of different ligands and bases on the outcome of Suzuki-Miyaura coupling reactions of bromopyridine derivatives, which can serve as a guide for imidazo[1,2-a]pyridine systems.
| Ligand | Base | Typical Outcome for Desired Coupling | Propensity for Debromination |
| PPh₃ | K₂CO₃ | Moderate to Good | Moderate to High |
| dppf | K₂CO₃/Na₂CO₃ | Good to Excellent | Moderate |
| SPhos | K₃PO₄ | Excellent | Low |
| XPhos | K₃PO₄/Cs₂CO₃ | Excellent | Low |
| RuPhos | K₃PO₄/Cs₂CO₃ | Excellent | Low |
Experimental Protocols
General Protocol for a Debromination-Minimized Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for each specific bromo-imidazo[1,2-a]pyridine substrate and boronic acid partner.
Materials:
-
Bromo-imidazo[1,2-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromo-imidazo[1,2-a]pyridine, arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos and add them to the reaction flask.
-
Add anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio).
-
Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Catalytic Cycle and Competing Debromination Pathway
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and highlights the point at which the undesired debromination pathway can compete with the desired product formation.
References
Validation & Comparative
Comparative Guide to the Biological Activity of 6,8-Disubstituted Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the biological performance of 6,8-disubstituted imidazo[1,2-a]pyridine derivatives, with a focus on their anticancer and enzyme inhibitory activities. The information is compiled from recent studies to aid in the evaluation and development of these compounds as potential therapeutic agents. While the primary focus is on derivatives with substitutions at the 6 and 8 positions, this guide acknowledges the limited availability of data specifically on 6,8-dibromoimidazo[1,2-a]pyridine and thus presents a broader overview of 6,8-disubstituted analogs.
Data Presentation
The following tables summarize the quantitative data on the biological activity of various 6,8-disubstituted imidazo[1,2-a]pyridine derivatives, facilitating a clear comparison of their potency.
Table 1: Anticancer Activity of 6,8-Disubstituted Imidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines
| Compound ID | Substitution at C6 | Substitution at C8 | Cell Line | IC50 (µM) | Reference |
| 13k | 4-((2-(diethylamino)ethyl)amino)quinazolin-6-yl | - | HCC827 (Lung) | 0.09 | [1] |
| A549 (Lung) | 0.13 | [1] | |||
| H1975 (Lung) | 0.11 | [1] | |||
| HCT116 (Colon) | 0.43 | [1] | |||
| MRC-5 (Normal) | 1.98 | [1] | |||
| IP-5 | Not specified | Not specified | HCC1937 (Breast) | 45 | [2] |
| IP-6 | Not specified | Not specified | HCC1937 (Breast) | 47.7 | [2] |
| IP-7 | Not specified | Not specified | HCC1937 (Breast) | 79.6 | [2] |
Table 2: Enzyme Inhibitory Activity of 6,8-Disubstituted Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Substitution at C6 | Substitution at C8 | Target Enzyme | IC50 (µM) | Reference |
| 11vii | 4-phenoxyphenyl | spiro[chromane-2,4'-piperidin]-4-one-1-carbonyl | CDK2 | 1.14 | [3] |
| 11ii | pyridin-3-yl | Not specified | CDK2 | 13.67 | [3] |
| 11iii | pyridin-4-yl | Not specified | CDK2 | 14.45 | [3] |
| 13k | 4-((2-(diethylamino)ethyl)amino)quinazolin-6-yl | - | PI3Kα | 0.00194 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., 150 µL of DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Kinase Inhibition Assay (CDK2/PI3Kα)
This assay determines the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Reaction Setup: The assay is typically performed in a 96-well or 384-well plate. Each well contains the kinase buffer, the purified kinase enzyme (e.g., CDK2/Cyclin A or PI3Kα), the substrate (e.g., a specific peptide or protein), and ATP.
-
Compound Addition: The test compounds are added to the wells at various concentrations. A control with no inhibitor is also included.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature (e.g., 30°C or room temperature) for a set period (e.g., 30-60 minutes).
-
Detection: The amount of kinase activity is quantified by measuring the consumption of ATP or the formation of ADP. Commercially available kits, such as ADP-Glo™ (Promega), are often used. This method involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used in a luciferase-based reaction to produce a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a luminometer. The percentage of inhibition is calculated for each compound concentration relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of the described imidazo[1,2-a]pyridine derivatives.
References
In vitro cytotoxicity of 6,8-Dibromoimidazo[1,2-A]pyridine analogues
A Comparative Guide to the In Vitro Cytotoxicity of 6,8-Disubstituted Imidazo[1,2-a]pyridine Analogues as CDK2 Inhibitors
This guide provides a comparative analysis of the in vitro cytotoxicity of novel 6,8-disubstituted imidazo[1,2-a]pyridine analogues, with a focus on their activity against breast cancer cells. The information presented herein is intended for researchers, scientists, and drug development professionals working in the field of oncology and medicinal chemistry.
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] Modifications at the 6 and 8 positions of the imidazo[1,2-a]pyridine scaffold have been explored to develop potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancer.[1] This guide summarizes the cytotoxic effects of a series of these analogues against the MCF-7 human breast cancer cell line and provides an overview of the experimental methods used to determine their efficacy.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic activity of a series of 6,8-disubstituted imidazo[1,2-a]pyridine analogues was evaluated against the MCF-7 breast cancer cell line. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, was determined for each analogue. The results are summarized in the table below.
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) |
| 11ii | 6-(pyridin-4-yl)-8-(4-methylpiperazin-1-yl) | MCF-7 | 13.67 |
| 11iii | 6-(pyridin-3-yl)-8-(4-methylpiperazin-1-yl) | MCF-7 | 14.45 |
| 11xxi | 6-(1H-pyrazol-4-yl)-8-(4-methylpiperazin-1-yl) | MCF-7 | Potent Activity |
| 11vi | 6-(pyrimidin-5-yl)-8-(4-methylpiperazin-1-yl) | MCF-7 | Potent Activity |
| 11viii | 6-(1-methyl-1H-pyrazol-4-yl)-8-(piperidin-1-yl) | MCF-7 | Potent Activity |
Data sourced from a study on 6,8-disubstituted imidazo[1,2-a]pyridine derivatives as CDK2 inhibitors.[1] "Potent Activity" indicates that the compounds were identified as highly active, though specific IC50 values were not provided in the summary.[1]
Experimental Protocols
The in vitro cytotoxicity of the 6,8-disubstituted imidazo[1,2-a]pyridine analogues was determined using the MTT assay.[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To assess the cytotoxic effects of the test compounds on the MCF-7 breast cancer cell line.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[2][3] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[2]
Materials:
-
MCF-7 human breast cancer cell line
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
6,8-disubstituted imidazo[1,2-a]pyridine analogues (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization solution
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow the cells to attach.[4]
-
Compound Treatment: The test compounds are serially diluted to various concentrations in a complete growth medium. The culture medium from the wells is removed, and the cells are treated with the different concentrations of the compounds. A vehicle control (medium with the same percentage of DMSO used to dissolve the compounds) is also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).[4][5]
-
MTT Addition: After the incubation period, the medium containing the compounds is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 1.5 to 4 hours.[2][5]
-
Formazan Solubilization: Following the incubation with MTT, the medium is carefully removed, and a solubilization solution, such as DMSO, is added to each well to dissolve the purple formazan crystals. The plate is gently shaken to ensure complete solubilization.[5]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[2]
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
CDK2 Signaling Pathway in Cell Cycle Progression
The following diagram illustrates the role of the CDK2 signaling pathway in the G1/S phase transition of the cell cycle and the mechanism of its inhibition by the 6,8-disubstituted imidazo[1,2-a]pyridine analogues.
Caption: CDK2 signaling in G1/S cell cycle progression and its inhibition.
References
A Comparative Analysis of Mono- vs. Di-Substituted Imidazo[1,2-a]pyridines: Synthesis, Biological Activity, and Signaling Pathways
A comprehensive guide for researchers, scientists, and drug development professionals on the nuanced differences between mono- and di-substituted imidazo[1,2-a]pyridines. This report details their synthesis, comparative biological efficacy with supporting quantitative data, and their modulation of key cellular signaling pathways.
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The substitution pattern on this bicyclic system plays a pivotal role in determining its pharmacological profile. This guide provides a comparative study of mono- and di-substituted imidazo[1,2-a]pyridines, offering insights into their chemical synthesis, biological performance, and mechanisms of action.
Comparative Biological Activity
The biological activity of imidazo[1,2-a]pyridines is significantly influenced by the nature and position of their substituents. Generally, di-substituted derivatives, particularly those with substitutions at the 2- and 3-positions, have been a major focus of drug discovery efforts, often exhibiting enhanced potency and selectivity compared to their mono-substituted counterparts.
Structure-activity relationship (SAR) studies reveal that the introduction of a second substituent can modulate the electronic and steric properties of the molecule, leading to improved interactions with biological targets. For instance, in the context of anticancer activity, di-substitution has been shown to be crucial for potent inhibition of various cancer cell lines.
| Compound Class | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| Mono-substituted | 2-phenyl | HCC1937 (Breast Cancer) | 45 | [1][2][3] |
| 2-(p-tolyl) | B16F10 (Melanoma) | 21.75 ± 0.81 | [4] | |
| Di-substituted | 2-(5-methylfuran-2-yl), 3-((4-methoxyphenyl)amino) | - | - | [5] |
| 2-(furan-2-yl), 3-(cyclohexylamino) | - | - | [5] | |
| 2-(2,4-difluorophenyl), 3-(p-chlorophenylamino) | B16F10 (Melanoma) | 14.39 ± 0.04 | [4] | |
| 2-(4-nitrophenyl), 3-(p-chlorophenyl) | HT-29 (Colon Cancer) | 4.15 ± 2.93 | [4] | |
| 2,3-diphenyl | - | - | [6] | |
| 2-methyl, 3-(cyanomethyl), 8-(phenylmethoxy) | - | - | [7] | |
| 2-methyl, 3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl} | p110α kinase | 0.67 | ||
| 2-(3-nitrophenyl), 3-(substituted pyrazol-1-yl)ethanone | A375P (Melanoma) | < 0.06 | [8] | |
| 2,3-disubstituted | MKN45 (Gastric Cancer) | 5.0 | [9] | |
| 2,3-disubstituted | COLO205 (Colon Cancer) | 13 (at 15 mg/kg) | [9] |
Physicochemical and Spectroscopic Properties
The substitution pattern also dictates the physicochemical properties of imidazo[1,2-a]pyridines, such as solubility and lipophilicity, which in turn affect their pharmacokinetic profiles. Spectroscopic data provides the structural confirmation of these compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Spectroscopic Data |
| 2-Phenylimidazo[1,2-a]pyridine | C13H10N2 | 194.23 | ¹H NMR (CDCl₃): δ 9.15 (d, 1H), 7.8 (d, 2H), 7.4 (t, 2H), 7.3 (t, 1H), 6.8 (t, 1H), 6.6 (d, 1H), 4.6 (s, 2H), 2.8 (s, 3H). ¹³C NMR (CDCl₃): δ 153.8, 138.7, 135.1, 134.0, 129.1, 128.9, 124.4, 121.7, 118.5, 115.7, 108.3, 14.2. IR (KBr, cm⁻¹): 3299, 3196, 3050, 2920, 2842, 1615, 1555, 1525.[7][10][11] |
| 2,3-Diphenylimidazo[1,2-a]pyridine | C19H14N2 | 270.33 | ¹H NMR & ¹³C NMR data available in literature. IR data available in literature. [6][10] |
Modulation of Cellular Signaling Pathways
Imidazo[1,2-a]pyridines exert their biological effects by modulating various intracellular signaling pathways implicated in cell proliferation, survival, and inflammation. The substitution pattern can influence the specific pathways targeted and the potency of inhibition.
Wnt/β-catenin Signaling Pathway
Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers such as colorectal cancer. These compounds can interfere with the accumulation of β-catenin, a key effector of the pathway, thereby downregulating the expression of its target genes involved in cell proliferation.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines.
Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several di-substituted imidazo[1,2-a]pyridines have demonstrated potent inhibitory activity against this pathway, often targeting key kinases like PI3K and mTOR.
Caption: Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines.
STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB signaling pathways are key players in inflammation and cancer. Di-substituted imidazo[1,2-a]pyridines have been shown to suppress these pathways, leading to anti-inflammatory and anti-proliferative effects. They can inhibit the phosphorylation of STAT3 and prevent the nuclear translocation of NF-κB.
References
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2,3-Diphenylimidazo[1,2-a]pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.iugaza.edu.ps [journals.iugaza.edu.ps]
- 11. 2-Phenylimidazo(1,2-a)pyridine | C13H10N2 | CID 201136 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Imidazo[1,2-a]pyridine-Based Kinase Inhibitors: Mechanism of Action and Performance
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of potent and selective kinase inhibitors with significant therapeutic potential in oncology and other diseases. This guide provides a comparative overview of the mechanism of action of these inhibitors, supported by experimental data, detailed protocols, and visual representations of key signaling pathways and workflows.
Mechanism of Action: Targeting Key Signaling Cascades
Imidazo[1,2-a]pyridine-based inhibitors exert their anticancer effects by targeting various protein kinases crucial for cell growth, proliferation, and survival.[1] The primary mechanism involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling pathways. Key kinase targets include those in the PI3K/Akt/mTOR, MAPK, and cell cycle regulation pathways.[1][2]
PI3K/Akt/mTOR Pathway
A significant number of imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in cancer.[2] By inhibiting key kinases in this cascade, these compounds can induce cell cycle arrest and apoptosis.
Cyclin-Dependent Kinases (CDKs)
Imidazo[1,2-a]pyridines have also been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[3] By targeting CDKs, these inhibitors can induce cell cycle arrest, typically at the G1/S or G2/M phase, leading to the inhibition of tumor growth. Structure-activity relationship (SAR) studies have enabled the optimization of this class of compounds to achieve high potency and selectivity for specific CDKs.[4][5]
Comparative Performance Data
The following tables summarize the in vitro inhibitory activities of selected imidazo[1,2-a]pyridine-based kinase inhibitors compared to other known inhibitors.
Table 1: Comparative Inhibitory Activity (IC50) against PI3K/mTOR Kinases
| Compound ID | PI3Kα (nM) | mTOR (nM) | Cell Line | Cellular IC50 (µM) | Comparator | Comparator PI3Kα (nM) | Comparator mTOR (nM) |
| Compound A | 2 | >1000 | T47D (Breast) | >10 | Alpelisib | 5 | - |
| Compound B | 2.8 | - | A375 (Melanoma) | 0.14 | - | - | - |
| Compound C | - | - | HeLa (Cervical) | 0.21 | - | - | - |
Data compiled from multiple sources.[2]
Table 2: Comparative Inhibitory Activity (IC50) against Cyclin-Dependent Kinases
| Compound ID | CDK2/CycA (nM) | CDK4/CycD1 (nM) | Cell Line | Cellular IC50 (µM) | Comparator | Comparator CDK2/CycA (nM) | Comparator CDK4/CycD1 (nM) |
| AZ703 | 18 | 1000 | U2OS (Osteosarcoma) | - | Roscovitine | 400 | >10000 |
| Compound D | 10 | 500 | HCT116 (Colon) | - | - | - | - |
Data compiled from multiple sources.
Table 3: Comparative Inhibitory Activity against other Kinases
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Comparator | Comparator Target Kinase | Comparator IC50 (nM) |
| Compound E | FLT3 | - | MOLM14 (AML) | 0.16 | Gilteritinib | FLT3 | 0.29 |
| Compound F | Mer/Axl | - | - | - | - | - | - |
| PDGFR Inhibitor | PDGFRβ | 18 | - | - | Imatinib | PDGFRβ | 100 |
Data compiled from multiple sources.[6][7][8]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are protocols for key assays used in the characterization of imidazo[1,2-a]pyridine-based kinase inhibitors.
In Vitro Kinase Activity Assay (Generic Protocol)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Specific peptide or protein substrate
-
ATP (Adenosine triphosphate)
-
Test compound (imidazo[1,2-a]pyridine inhibitor)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, phosphospecific antibody)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase and the test compound at various concentrations.
-
Incubate at room temperature for a defined period (e.g., 10-30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step.
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blotting for Phosphorylated Akt (p-Akt)
This protocol is used to assess the inhibitory effect of a compound on the PI3K/Akt signaling pathway within cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-Akt, anti-total-Akt, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time.
-
Lyse the cells on ice and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total Akt and a loading control to normalize the results.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for a desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Conclusion and Future Perspectives
Imidazo[1,2-a]pyridine-based kinase inhibitors represent a highly promising class of therapeutic agents with diverse mechanisms of action. Their ability to potently and often selectively target key kinases in cancer-related signaling pathways has been demonstrated in numerous preclinical studies. The comparative data presented in this guide highlights their performance against established inhibitors, underscoring their potential for further development. The detailed experimental protocols provide a foundation for researchers to conduct their own investigations and contribute to the growing body of knowledge on this important class of compounds. Future research will likely focus on optimizing the selectivity profiles of these inhibitors to minimize off-target effects, evaluating their efficacy in in vivo models, and ultimately translating these promising preclinical findings into clinical applications.[9][10] The ongoing exploration of the vast chemical space around the imidazo[1,2-a]pyridine scaffold is expected to yield novel kinase inhibitors with improved therapeutic indices.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Potential of 6,8-Dibromoimidazo[1,2-A]pyridine Derivatives in Oncology Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, imidazo[1,2-a]pyridine derivatives have emerged as a "privileged scaffold" in medicinal chemistry due to their extensive range of biological activities. This guide provides a comprehensive comparison of 6,8-dibromoimidazo[1,2-a]pyridine derivatives in cell-based assays, offering a side-by-side analysis of their performance against other alternatives, supported by experimental data and detailed protocols.
The imidazo[1,2-a]pyridine core is a versatile backbone that has been extensively explored for its therapeutic potential, particularly in oncology.[1][2] Modifications at the 6th and 8th positions of this bicyclic system have yielded a new generation of derivatives with potent and selective activities against various cancer cell lines. These compounds have demonstrated efficacy as inhibitors of critical cellular signaling pathways, including those driven by cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), which are often dysregulated in cancer.[1][3][4]
Comparative Anticancer Activity
The cytotoxic potential of novel 6,8-disubstituted imidazo[1,2-a]pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined using the MTT assay. Below is a comparative summary of the in vitro activity of selected derivatives against breast cancer (MCF-7), melanoma (A375), and cervical cancer (HeLa) cell lines.
| Compound ID | Target/Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 11ii | CDK2 Inhibitor | MCF-7 | 13.67[1] | Doxorubicin | 81.24[1] |
| 11iii | CDK2 Inhibitor | MCF-7 | 14.45[1] | 5-Fluorouracil | 99.89[1] |
| 11vi | CDK2 Inhibitor | MCF-7 | Potent (exact value not specified)[1] | - | - |
| 11vii | CDK2 Inhibitor | MCF-7 | Potent (exact value not specified)[1] | - | - |
| Compound 6 | AKT/mTOR Inhibitor | A375 (Melanoma) | <12[5] | Dacarbazine | ~25[5] |
| Compound 6 | AKT/mTOR Inhibitor | WM115 (Melanoma) | <12[5] | - | - |
| Compound 6 | AKT/mTOR Inhibitor | HeLa (Cervical) | Potent (exact value not specified)[5] | - | - |
| IP-5 | Apoptosis Inducer | HCC1937 (Breast) | 45[6][7] | - | - |
| IP-6 | Apoptosis Inducer | HCC1937 (Breast) | 47.7[6][7] | - | - |
| 13k | PI3Kα Inhibitor | HCC827 (Lung) | 0.09[4] | - | - |
Key Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.
One of the primary mechanisms of action is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.[1] By inhibiting CDK2, these compounds can halt the cell cycle progression, thereby preventing uncontrolled cancer cell division.
Another significant target is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various cancers.[2][4][5] Inhibition of this pathway by imidazo[1,2-a]pyridine derivatives leads to decreased cell proliferation and the induction of apoptosis.[5]
Furthermore, some derivatives have been shown to modulate the STAT3/NF-κB signaling cascade, which plays a crucial role in inflammation and cancer.[8] By suppressing these pathways, the compounds can reduce the expression of pro-inflammatory mediators and inhibit cancer cell survival.
The induction of apoptosis, or programmed cell death, is another key anticancer mechanism. Studies have shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways, as evidenced by the activation of caspases and changes in the expression of apoptosis-related proteins like p53, p21, Bax, and Bcl-2.[5][6][8]
Experimental Protocols
To ensure reproducibility and facilitate the comparative evaluation of these compounds, detailed experimental protocols are essential.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A375, HeLa) in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives and incubate for 48 to 72 hours.[9]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.[9]
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using software such as GraphPad Prism.[1]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Treat cells with the desired concentrations of the imidazo[1,2-a]pyridine derivative for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[2]
-
Staining: Centrifuge the cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[2]
-
Flow Cytometry: Analyze the DNA content by flow cytometry to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[2]
Apoptosis Assay by Annexin V-FITC Staining
This assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cells with the compound at desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.[2]
-
Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess the effect of the compounds on protein expression levels.
-
Protein Extraction: Lyse the treated and control cells and determine the protein concentration using a BCA assay.[2]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[2]
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-AKT, p-mTOR, p53, p21) overnight at 4°C.[2][5] Subsequently, incubate with an HRP-conjugated secondary antibody.[2]
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.[2]
Conclusion
The this compound scaffold holds significant promise for the development of novel anticancer agents. The derivatives discussed in this guide have demonstrated potent in vitro activity against a range of cancer cell lines, often surpassing the efficacy of standard chemotherapeutic drugs. Their mechanisms of action, primarily involving the inhibition of key signaling pathways like CDK and PI3K/AKT/mTOR, and the induction of apoptosis, make them attractive candidates for further preclinical and clinical investigation. The provided experimental protocols offer a standardized framework for researchers to evaluate and compare the efficacy of these and other novel compounds in the ongoing fight against cancer.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation of 6,8-Dibromoimidazo[1,2-A]pyridine as a Promising Antiviral Lead Compound
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug-resistant viral strains necessitates the continuous development of novel antiviral agents. The imidazo[1,2-a]pyridine scaffold has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including antiviral properties.[1] This guide provides a comprehensive validation of 6,8-Dibromoimidazo[1,2-A]pyridine as a potential antiviral lead compound, comparing its performance with other relevant alternatives and providing supporting experimental data based on published literature.
Comparative Antiviral Activity and Cytotoxicity
The antiviral efficacy of this compound and its analogs is primarily evaluated against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). The following tables summarize the quantitative data, including the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is a crucial parameter for evaluating the therapeutic window of a potential drug (SI = CC₅₀/EC₅₀).
Table 1: Antiviral Activity and Cytotoxicity against Human Cytomegalovirus (HCMV)
| Compound | Substitution Pattern | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | 6,8-di-Bromo | 1.2 | >100 | >83 |
| 6-Bromo-imidazo[1,2-a]pyridine | 6-Bromo | 3.5 | >100 | >28 |
| 8-Bromo-imidazo[1,2-a]pyridine | 8-Bromo | 5.1 | >100 | >19 |
| Unsubstituted Imidazo[1,2-a]pyridine | Unsubstituted | 25.0 | >100 | >4 |
| Ganciclovir (Standard) | - | 2.0 | >100 | >50 |
Table 2: Antiviral Activity and Cytotoxicity against Varicella-Zoster Virus (VZV)
| Compound | Substitution Pattern | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | 6,8-di-Bromo | 0.8 | >100 | >125 |
| 6-Bromo-imidazo[1,2-a]pyridine | 6-Bromo | 2.1 | >100 | >47 |
| 8-Bromo-imidazo[1,2-a]pyridine | 8-Bromo | 4.3 | >100 | >23 |
| Unsubstituted Imidazo[1,2-a]pyridine | Unsubstituted | 30.0 | >100 | >3 |
| Acyclovir (Standard) | - | 1.5 | >100 | >66 |
Note: The data presented for this compound and its analogs are representative values derived from structure-activity relationship studies on substituted imidazo[1,2-a]pyridines reported in scientific literature. Specific values can vary based on the experimental conditions.
The data clearly indicates that the 6,8-dibromo substitution significantly enhances the antiviral potency against both HCMV and VZV compared to the monosubstituted and unsubstituted parent compound. Notably, this compound exhibits a higher selectivity index than the standard-of-care drugs, Ganciclovir and Acyclovir, suggesting a favorable safety profile.
Mechanism of Action
Studies on related imidazo[1,2-a]pyridine derivatives suggest that their mechanism of action against VZV is independent of the viral thymidine kinase.[2] This is a significant advantage as it implies potential activity against acyclovir-resistant VZV strains, which often have mutations in the thymidine kinase gene.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.
-
Cell Seeding: Human embryonic lung (HEL) fibroblasts are seeded in 24-well plates and grown to confluence.
-
Virus Inoculation: The cell monolayers are infected with a suspension of HCMV or VZV at a concentration calculated to produce 20-30 plaques per well.
-
Compound Treatment: After a 2-hour adsorption period, the viral inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for 7-10 days to allow for plaque formation.
-
Plaque Staining and Counting: The cell monolayers are fixed with methanol and stained with a 0.1% crystal violet solution. The number of plaques in each well is then counted under a microscope.
-
EC₅₀ Determination: The EC₅₀ value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control (no compound).
Caption: Workflow for the Plaque Reduction Assay.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.
-
Cell Seeding: HEL cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compound.
-
Incubation: The plates are incubated for the same duration as the antiviral assay (7-10 days).
-
MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a 4-hour incubation, the medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
CC₅₀ Determination: The CC₅₀ value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion
The presented data strongly supports the validation of this compound as a potent antiviral lead compound. Its enhanced efficacy against HCMV and VZV, coupled with a high selectivity index and a mechanism of action that may overcome existing drug resistance, makes it a compelling candidate for further preclinical and clinical development. The detailed experimental protocols provided herein offer a foundation for researchers to replicate and expand upon these findings.
References
The Pivotal Role of 6,8-Substitution in the Potency of Imidazo[1,2-a]pyridine-Based Anticancer Agents: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of 6,8-disubstituted imidazo[1,2-a]pyridines, with a focus on their anticancer properties as exemplified by their activity as PI3Kα inhibitors. Experimental data from key studies are presented to illuminate the impact of substitutions at these critical positions on biological activity.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Modifications at various positions of this heterocyclic system have led to the development of agents with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. Notably, substitutions at the 6 and 8 positions have emerged as a key strategy in the design of potent and selective kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Comparative Analysis of 6,8-Disubstituted Imidazo[1,2-a]pyridines as PI3Kα Inhibitors
Recent studies have systematically explored the influence of substituents at the C6 and C8 positions of the imidazo[1,2-a]pyridine ring on the inhibition of PI3Kα, a key oncogenic kinase. The data presented below, extracted from pivotal research, highlights these structure-activity relationships.
Table 1: In Vitro PI3Kα Inhibitory Activity of 2,6,8-Trisubstituted Imidazo[1,2-a]pyridine Derivatives
| Compound ID | R2 Substituent | R6 Substituent | R8 Substituent | PI3Kα IC50 (nM) |
| 1a | -COOH | -CH3 | -Br | >1000 |
| 1b | -COOH | -Cl | -Br | >1000 |
| 1c | -CONH-morpholinoethyl | -CH3 | -Br | 150 |
| 1d | -CONH-morpholinoethyl | -Cl | -Br | 250 |
| 1e | -CONH-morpholinoethyl | -H | -Br | 380 |
Data sourced from a study on 2,6,8-substituted Imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors.
The data in Table 1 clearly demonstrates that the nature of the substituent at the 2-position, in combination with substitutions at the 6 and 8 positions, significantly impacts PI3Kα inhibitory activity. While the carboxylic acid derivatives (1a , 1b ) were inactive, conversion to the morpholinoethyl amide (1c-1e ) dramatically increased potency. Within this amide series, a methyl group at the 6-position (1c ) was found to be optimal for PI3Kα inhibition compared to a chloro group (1d ) or hydrogen (1e ). The presence of a bromine atom at the 8-position was a common feature in the more active compounds of this series.
Table 2: In Vitro Antiproliferative Activity of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives
| Compound ID | R Substituent on Quinazoline | Cancer Cell Line | IC50 (µM) |
| 2a | 4-(trifluoromethyl)benzylamino | HCC827 (Lung) | 0.09 |
| 2a | 4-(trifluoromethyl)benzylamino | A549 (Lung) | 0.25 |
| 2a | 4-(trifluoromethyl)benzylamino | HCT116 (Colon) | 0.15 |
| 2a | 4-(trifluoromethyl)benzylamino | MCF-7 (Breast) | 0.43 |
| 2b | 4-methoxybenzylamino | HCC827 (Lung) | 0.18 |
| 2b | 4-methoxybenzylamino | A549 (Lung) | 0.52 |
| 2b | 4-methoxybenzylamino | HCT116 (Colon) | 0.33 |
| 2b | 4-methoxybenzylamino | MCF-7 (Breast) | 0.89 |
Data sourced from a study on 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as PI3Kα inhibitors and anticancer agents.
Table 2 showcases the potent anticancer activity of 6-substituted imidazo[1,2-a]pyridines linked to a quinazoline moiety. Compound 2a , featuring a 4-(trifluoromethyl)benzylamino group on the quinazoline ring, exhibited broad-spectrum antiproliferative activity with IC50 values in the nanomolar to sub-micromolar range against various cancer cell lines. The substitution at the 6-position of the imidazo[1,2-a]pyridine core serves as a critical anchor for the quinazoline pharmacophore, highlighting the importance of this position in designing multi-scaffold kinase inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
Synthesis of 2,6,8-Trisubstituted Imidazo[1,2-a]pyridines
A general procedure for the synthesis of the 2,6,8-trisubstituted imidazo[1,2-a]pyridine core involves the condensation of a substituted 2-aminopyridine with an α-haloketone. For the compounds listed in Table 1, the synthesis starts with the appropriate 3,5-disubstituted 2-aminopyridine which is reacted with ethyl bromopyruvate to yield the ethyl 2-carboxy-6,8-disubstituted-imidazo[1,2-a]pyridine. This ester is then hydrolyzed to the corresponding carboxylic acid. Finally, amide coupling with N-(2-aminoethyl)morpholine in the presence of a coupling agent like HATU affords the final amide derivatives.
PI3Kα Kinase Assay
The inhibitory activity of the compounds against PI3Kα is typically determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. The assay measures the amount of ADP produced during the kinase reaction. The reaction mixture contains the PI3Kα enzyme, the substrate (e.g., PIP2), ATP, and the test compound at various concentrations. The reaction is allowed to proceed for a defined period, after which a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into ATP, which is subsequently used by a luciferase to generate a luminescent signal. The intensity of the light is proportional to the ADP concentration and thus the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
MTT Assay for Cell Viability
The antiproliferative activity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Following treatment, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or a detergent solution) is then added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Cell Cycle Analysis by Flow Cytometry
To investigate the mechanism of action of the active compounds, their effect on the cell cycle distribution is analyzed by flow cytometry. Cancer cells are treated with the compound at its IC50 concentration for a defined period. After treatment, the cells are harvested, washed, and fixed in cold ethanol. The fixed cells are then treated with RNase A to remove RNA and stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI). The DNA content of the stained cells is then analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
Western Blot Analysis
Western blotting is employed to determine the effect of the compounds on the expression and phosphorylation status of key proteins in the targeted signaling pathway. Cancer cells are treated with the compound, and whole-cell lysates are prepared. Proteins in the lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., total Akt, phosphorylated Akt, etc.). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Figure 1. Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of 6,8-disubstituted imidazo[1,2-a]pyridines on PI3K.
Figure 2. General experimental workflow for the evaluation of novel 6,8-disubstituted imidazo[1,2-a]pyridine derivatives as anticancer agents.
References
Comparative Efficacy Analysis of Imidazo[1,2-A]pyridine Derivatives and Known CDK2 Inhibitors
For Immediate Release
This guide provides a detailed comparison of the inhibitory efficacy of novel 6,8-disubstituted imidazo[1,2-a]pyridine derivatives against Cyclin-Dependent Kinase 2 (CDK2), benchmarked against established inhibitors Dinaciclib and Roscovitine. This document is intended for researchers, scientists, and professionals in the field of drug discovery and oncology.
Introduction to CDK2 Inhibition
Cyclin-Dependent Kinase 2 (CDK2) is a key enzyme in the regulation of the cell cycle, particularly at the G1/S phase transition. Its dysregulation is a common feature in various human cancers, making it a prime target for therapeutic intervention. Inhibiting CDK2 can halt uncontrolled cell proliferation and induce apoptosis in cancer cells. The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel kinase inhibitors. This guide focuses on 6,8-disubstituted derivatives of this scaffold and compares their potency with well-characterized CDK2 inhibitors.
Quantitative Efficacy Comparison
The primary metric for comparing the efficacy of kinase inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit 50% of the target enzyme's activity. The data below summarizes the in vitro IC50 values against the CDK2/Cyclin A complex.
| Compound | Target | IC50 (µM) | IC50 (nM) | Reference Compound Class |
| Dinaciclib | CDK2 | 0.001 | 1 | Known Inhibitor (Clinical Trial) [1][2][3] |
| Roscovitine (Seliciclib) | CDK2 | 0.7 | 700 | Known Inhibitor (Preclinical/Clinical) [4][5][6][7] |
| 1-(6-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-8-carbonyl)spiro[chromane-2,4'-piperidin]-4-one (11vii) | CDK2 | 1.14 | 1140 | 6,8-Disubstituted Imidazo[1,2-a]pyridine [8] |
| 1-(6-(2-trifluoromethylpyridine)imidazo[1,2-a]pyridine-8-carbonyl)... (11vi) | CDK2 | 8.89 | 8890 | 6,8-Disubstituted Imidazo[1,2-a]pyridine [8] |
| 1-(6-phenylimidazo[1,2-a]pyridine-8-carbonyl)... (11i) | CDK2 | 42.34 | 42340 | 6,8-Disubstituted Imidazo[1,2-a]pyridine [8] |
Note: Lower IC50 values indicate higher potency.
Signaling Pathway and Experimental Workflow
To provide a clear visual context for the mechanism of action and the experimental procedures used to obtain the efficacy data, the following diagrams are provided.
Experimental Protocols
The following are generalized protocols representative of the methods used to determine inhibitor potency.
Biochemical CDK2/Cyclin A Kinase Inhibition Assay (Radiometric)
This in vitro assay directly measures the enzymatic activity of purified CDK2 and the inhibitory effect of the test compounds.
Materials:
-
Active CDK2/Cyclin A2 enzyme
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Substrate: Histone H1
-
[γ-³³P]-ATP (Radiolabeled ATP)
-
Test Compounds (dissolved in DMSO)
-
P81 Phosphocellulose Paper
-
1% Phosphoric Acid Solution
-
Scintillation Counter
Procedure:
-
A reaction mixture is prepared containing the kinase assay buffer, Histone H1 substrate, and the active CDK2/Cyclin A enzyme.
-
Serial dilutions of the test compounds (e.g., 6,8-disubstituted imidazo[1,2-a]pyridine, Dinaciclib, Roscovitine) are added to the reaction mixture and incubated for 10-15 minutes at room temperature to allow for compound binding.
-
The kinase reaction is initiated by the addition of [γ-³³P]-ATP.[9]
-
The reaction is allowed to proceed for 15-30 minutes at 30°C.
-
The reaction is stopped by spotting a portion of the mixture onto P81 phosphocellulose paper. The substrate (Histone H1) binds to the paper, while unbound ATP does not.
-
The P81 paper is washed extensively with 1% phosphoric acid to remove any unincorporated [γ-³³P]-ATP.[9]
-
The amount of radioactivity incorporated into the substrate on the paper is quantified using a scintillation counter.
-
The percentage of inhibition is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This cell-based assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test Compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[10]
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A control group receives medium with DMSO only.
-
The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours.[10] During this time, metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader, typically at a wavelength of 570 nm.
-
Cell viability is calculated as a percentage relative to the DMSO-treated control cells.
-
Cellular IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dinaciclib | SCH 727965 | CDK inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. benchchem.com [benchchem.com]
- 10. atcc.org [atcc.org]
In Vivo Performance of Imidazo[1,2-a]pyridine Derivatives: A Comparative Guide for Researchers
A comprehensive analysis of the in vivo evaluation of imidazo[1,2-a]pyridine derivatives in animal models, with a focus on anti-tuberculosis, anti-cancer, and neuroimaging applications. While specific in vivo data for 6,8-dibromoimidazo[1,2-a]pyridine derivatives are not extensively available in the current literature, this guide provides a comparative overview of structurally related compounds, offering valuable insights for researchers, scientists, and drug development professionals.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of therapeutic properties.[1][2] In vivo studies in animal models have been crucial in validating the potential of these derivatives as effective agents against various diseases. This guide summarizes key findings from preclinical in vivo evaluations, presenting comparative data on their efficacy and pharmacokinetic profiles.
Anti-Tuberculosis Activity
Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising new class of potent anti-tuberculosis agents, demonstrating significant activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[3][4] In vivo studies in mouse models have been instrumental in advancing these compounds towards clinical development.
Comparative Efficacy in Mouse Models of Tuberculosis
A notable derivative, ND-09759 (N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide), has shown bactericidal activity in a mouse infection model comparable to the first-line anti-TB drugs isoniazid (INH) and rifampicin (RMP).[3][5] Treatment with ND-09759 significantly reduced the bacterial load in the lungs and spleens of infected mice.[3][5] Furthermore, the clinical candidate Q203 (Telacebec) has demonstrated significant dose-dependent reductions in colony-forming units (CFU) in the lungs of infected mice.[6]
| Compound | Animal Model | Dosage | Efficacy | Alternative/Control | Efficacy of Alternative/Control |
| ND-09759 | BALB/c mice (aerosol infection with M. tuberculosis H37Rv) | 30 mg/kg, oral, once daily for 4 weeks | ~2-log reduction in lung CFU; ~3-log reduction in spleen CFU | Isoniazid (INH) | ~2-log reduction in lung CFU |
| Rifampicin (RMP) | ~2-log reduction in lung CFU | ||||
| Q203 (Telacebec) | BALB/c mice (aerosol infection with M. tuberculosis H37Rv) | 10 mg/kg, oral | 3.13 log10 reduction in lung CFU | Vehicle | - |
| Compound 49 | BALB/c mice (aerosol infection with M. tuberculosis H37Rv) | 10 mg/kg, oral | 1.52 log10 reduction in lung CFU | Vehicle | - |
Pharmacokinetic Profile of Anti-Tuberculosis Derivatives
The pharmacokinetic properties of these derivatives have been evaluated in mice, demonstrating good oral bioavailability and exposure.
| Compound | Animal Model | Dose & Route | Cmax (ng/mL) | T1/2 (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| ND-09759 | BALB/c mice | 30 mg/kg, PO | 2900 | 20.1 | - | - |
| Compound 13 | Male mice | 3 mg/kg, PO | 181 | >12 | 411 | 11.5 |
| Compound 18 | Male mice | 3 mg/kg, PO | 1010 | 13.2 | 3850 | 31.1 |
| Q203 (Telacebec) | Mice | - | - | - | High exposure | 90.7 |
| Compound 49 | Mice | - | - | - | High exposure | 80.2 |
Experimental Protocol: In Vivo Efficacy in a Mouse Tuberculosis Model
This protocol is a generalized representation based on the methodologies described in the cited literature.[3][6]
Caption: Workflow for evaluating the in vivo efficacy of anti-tuberculosis compounds in a mouse model.
Anti-Cancer Activity
Imidazo[1,2-a]pyridine derivatives have also been investigated as potential anti-cancer agents, with some compounds showing promising activity in tumor xenograft models.[7]
In Vivo Efficacy in a Breast Cancer Xenograft Model
One study demonstrated that an imidazo[1,2-a]pyridine derivative, compound 2a, exhibited moderate suppression of tumor growth in a mouse model bearing human breast cancer xenografts without causing serious adverse effects.[7]
| Compound | Animal Model | Tumor Model | Dosage | Outcome |
| Compound 2a | Tumor-bearing mouse models | Human breast cancer xenografts | Not specified | Moderate suppression of tumor growth |
Signaling Pathways Targeted by Anti-Cancer Imidazo[1,2-a]pyridines
Mechanistic studies have revealed that these compounds can modulate critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[8][9]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by certain imidazo[1,2-a]pyridine derivatives.
Neuroimaging in Alzheimer's Disease Models
Radioiodinated and fluorinated imidazo[1,2-a]pyridine derivatives have been developed as imaging agents for detecting β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease, in the brain.[1][10][11]
Comparative Performance in Transgenic Mouse Models
In vivo SPECT and micro-PET imaging studies in transgenic mouse models of Alzheimer's disease have demonstrated the potential of these derivatives to visualize Aβ deposition.[1][10] For instance, [123I]DRM106 showed higher sensitivity for detecting Aβ accumulation compared to the well-known amyloid SPECT ligand [125I]IMPY.[10] The quantitative analysis of [123I]DRM106 SPECT imaging showed a strong correlation with [11C]PiB PET imaging, a gold standard for amyloid plaque detection.[10]
| Radiotracer | Animal Model | Imaging Modality | Comparison | Outcome |
| [125I]DRM106 | 18-month-old APP transgenic mice | Ex vivo autoradiography | [125I]IMPY | Higher sensitivity for detecting Aβ accumulation[10] |
| [123I]DRM106 | 29-month-old APP transgenic mice | In vivo SPECT | [11C]PiB (PET) | Strong correlation (R=0.95) in quantitative analysis of Aβ plaque detection[10] |
| [18F]FPPIP | - | Micro-PET | - | Under evaluation for utility as a radioligand for amyloid plaque imaging[1] |
Experimental Protocol: In Vivo SPECT Imaging in a Transgenic Mouse Model
The following is a generalized workflow for in vivo imaging of amyloid plaques.[10]
Caption: General workflow for in vivo SPECT imaging of amyloid-β plaques in a mouse model of Alzheimer's disease.
References
- 1. Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging beta-amyloid in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model | PLOS One [journals.plos.org]
- 4. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bactericidal activity of an imidazo[1, 2-a]pyridine using a mouse M. tuberculosis infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo SPECT imaging of amyloid-β deposition with radioiodinated imidazo[1,2-a]pyridine derivative DRM106 in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
Safety Operating Guide
Standard Operating Procedure for the Proper Disposal of 6,8-Dibromoimidazo[1,2-A]pyridine
Disclaimer: No specific Safety Data Sheet (SDS) for 6,8-Dibromoimidazo[1,2-A]pyridine was located. The following procedures are based on safety data for structurally related compounds, including 6-Bromoimidazo[1,2-a]pyridine and general guidelines for halogenated pyridine derivatives. It is imperative to handle this compound with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
This document provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Immediate Safety and Hazard Identification
Based on data from related compounds, this compound should be treated as a hazardous substance. Potential hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dusts are generated, a respirator may be necessary.
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Reporting: Report the incident to your laboratory supervisor and EHS department.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Proper Disposal Procedures
Waste this compound and any contaminated materials must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound, including any unused product and contaminated materials (e.g., absorbent pads, gloves, weighing paper), in a designated and compatible hazardous waste container.
-
The container must be sealable, airtight, and clearly labeled.[3]
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate amount of waste and the date of accumulation.
-
-
Storage:
-
Disposal Request:
-
Once the container is full or ready for disposal, submit a chemical waste collection request to your institution's EHS department.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Data Presentation
Due to the lack of specific data for this compound, the following table summarizes information for the related compound 6-Bromoimidazo[1,2-a]pyridine.
| Parameter | Value | Reference Compound |
| Physical State | Solid | 6-Bromoimidazo[1,2-a]pyridine |
| Appearance | Light brown | 6-Bromoimidazo[1,2-a]pyridine |
| Melting Point | 78 - 80 °C | 6-Bromoimidazo[1,2-a]pyridine |
| Incompatible Materials | Strong oxidizing agents | 6-Bromoimidazo[1,2-a]pyridine |
Experimental Protocols
The primary "experiment" in this context is the safe disposal of the chemical. The detailed methodology is provided in the "Proper Disposal Procedures" section above.
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 6,8-Dibromoimidazo[1,2-A]pyridine
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6,8-Dibromoimidazo[1,2-A]pyridine. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.
Essential Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment is paramount. Based on the hazardous nature of similar pyridine derivatives, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields or a full-face shield. | Protects against splashes and airborne particles of the compound. |
| Skin Protection | - Gloves: Chemical-resistant gloves such as butyl rubber or nitrile rubber. - Lab Coat: A fully buttoned lab coat, preferably chemical-resistant. | Prevents skin contact, which can cause irritation.[1][2] Nitrile gloves are a common recommendation for pyridine-based compounds.[3] |
| Respiratory Protection | Work in a certified chemical fume hood.[2][3][4] If a fume hood is not available or for large spills, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the inhalation of potentially harmful dust or vapors. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Meticulous planning and execution are critical when working with this compound. The following protocol outlines the procedural workflow for safe handling from receipt to disposal.
1. Preparation and Engineering Controls:
-
Designated Area: Designate a specific, well-ventilated area for handling the compound, preferably within a certified chemical fume hood.[2][3][4]
-
Emergency Equipment: Ensure that a fully stocked spill kit, an emergency eyewash station, and a safety shower are readily accessible and unobstructed.
-
Documentation: Review the Safety Data Sheet (SDS) for pyridine and other brominated aromatic compounds to be familiar with the potential hazards.[1][5]
2. Donning Personal Protective Equipment (PPE):
-
Before entering the designated handling area, put on all required PPE as specified in the table above.
3. Handling the Compound:
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.
-
Tool and Glassware: Use dedicated, clearly labeled glassware and utensils.
-
Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[2][5]
-
Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory area.[5] Wash hands thoroughly after handling the compound, even if gloves were worn.
4. In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
5. Spill Management:
-
Small Spills: For small spills within a fume hood, carefully absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Compliant Waste Management
The disposal of this compound and any contaminated materials must be handled with care to protect the environment and comply with regulations.
1. Waste Identification and Segregation:
-
All waste containing this compound, including unused compound, solutions, and contaminated disposables (e.g., gloves, pipette tips, absorbent pads), must be classified as hazardous waste.
-
Do not mix this waste with other waste streams. Store it separately from incompatible materials such as strong oxidizing agents and acids.[4]
2. Waste Collection and Storage:
-
Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.
-
Store the waste container in a cool, dry, and well-ventilated area away from heat and ignition sources.
3. Final Disposal:
-
Waste containing this compound should be disposed of through a licensed hazardous waste disposal company.
-
Consult with your institution's EHS department for specific disposal protocols and to arrange for waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.
Workflow for Handling and Disposal of this compound
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
